Technical Documentation Center

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

An In-Depth Technical Guide on Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate (CAS 1823359-03-0) . CAS 1823359-03-0 | High-Value Pharmacophore Intermediate Executive Summary Ethyl 6-(isopropylamino)pyridazine-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate (CAS 1823359-03-0) .

CAS 1823359-03-0 | High-Value Pharmacophore Intermediate

Executive Summary

Ethyl 6-(isopropylamino)pyridazine-3-carboxylate (CAS 1823359-03-0) is a specialized heterocyclic intermediate critical to the synthesis of next-generation kinase inhibitors. Structurally, it features a pyridazine core functionalized with an ethyl ester at the C3 position and an isopropylamino group at the C6 position.

This compound serves as a "linchpin" scaffold in medicinal chemistry, particularly for the construction of imidazo[1,2-b]pyridazines —a privileged structure found in potent inhibitors of Spleen Tyrosine Kinase (SYK) , Bruton's Tyrosine Kinase (BTK) , and Cyclin-Dependent Kinases (CDK) . Its unique substitution pattern allows for orthogonal functionalization: the ester provides a handle for acylation or heterocycle formation, while the secondary amine modulates solubility and lipophilicity (LogP) crucial for oral bioavailability.

Chemical Architecture & Physicochemical Profile

Understanding the fundamental properties of CAS 1823359-03-0 is essential for designing robust synthetic routes and purification protocols.

Structural Identity
PropertyDetail
Chemical Name Ethyl 6-(isopropylamino)pyridazine-3-carboxylate
CAS Number 1823359-03-0
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
SMILES CCOC(=O)C1=NN=C(NC(C)C)C=C1
Core Scaffold 1,2-Diazine (Pyridazine)
Predicted Physicochemical Properties

Note: Data derived from structure-activity relationship (SAR) models of the methyl analog (CAS 1184482-79-8) and standard pyridazine chemistry.

ParameterValueSignificance in Drug Design
LogP (Predicted) ~1.4 - 1.6Optimal for membrane permeability; the isopropyl group adds necessary lipophilicity to the polar pyridazine ring.
pKa (Base) ~3.5 - 4.0The pyridine-like nitrogen (N2) is weakly basic; the exocyclic amine is less basic due to conjugation with the electron-deficient ring.
H-Bond Donors 1 (NH)Critical for hinge-binding interactions in kinase active sites.
H-Bond Acceptors 4 (N, O)Facilitates water solubility and receptor interaction.
PSA (Polar Surface Area) ~64 ŲWell within the Veber rules (<140 Ų) for oral bioavailability.

Synthetic Methodology

The synthesis of CAS 1823359-03-0 relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing ester group at C3, makes the C6 position highly susceptible to nucleophilic attack by amines.

Core Synthesis Protocol (SₙAr)

Reaction Logic: The starting material, Ethyl 6-chloropyridazine-3-carboxylate , possesses a good leaving group (chloride) at the activated 6-position. Isopropylamine acts as the nucleophile. The reaction is typically driven to completion by using an excess of amine or a non-nucleophilic base to scavenge the generated HCl.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vessel under nitrogen atmosphere, dissolve Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous Ethanol or 1,4-Dioxane (10 volumes).

    • Why Ethanol? Green solvent, facilitates precipitation of the product upon cooling.

    • Why Dioxane? Higher boiling point if elevated temperatures are required.

  • Nucleophile Addition: Add Isopropylamine (2.5 eq) dropwise at room temperature.

    • Note: Using excess amine (2.0–3.0 eq) avoids the need for an external base like TEA, as the excess amine traps HCl.

  • Reaction: Heat the mixture to reflux (70–80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS until the starting chloride is consumed (<1%).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x) to remove amine salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the target as a pale yellow solid.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis and the electronic activation that drives the reaction.

SynthesisPathway SM Ethyl 6-chloropyridazine-3-carboxylate (Electrophile) Intermediate Meisenheimer-like Transition State SM->Intermediate S_NAr Attack (Reflux, EtOH) Reagent Isopropylamine (Nucleophile) Reagent->Intermediate Product Ethyl 6-(isopropylamino) pyridazine-3-carboxylate (CAS 1823359-03-0) Intermediate->Product Elimination of Cl- Byproduct Isopropylammonium Chloride Intermediate->Byproduct

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of CAS 1823359-03-0.

Applications in Drug Discovery

This compound is not merely an end-product but a versatile divergent intermediate . Its primary utility lies in the synthesis of fused heterocyclic systems.

Precursor to Imidazo[1,2-b]pyridazines

The most common application is the cyclization with


-haloketones to form the imidazo[1,2-b]pyridazine  core. This scaffold is bioisosteric with the purine ring of ATP, making it an ideal template for Type I Kinase Inhibitors .
  • Mechanism: The endocyclic N2 nitrogen attacks the

    
    -haloketone, followed by cyclization involving the exocyclic isopropylamino group (though typically the exocyclic amine remains as a substituent, and the ring nitrogen N1 participates in cyclization if the amine is protected or if a different isomer is targeted).
    
  • Correction: In standard imidazo[1,2-b]pyridazine synthesis, the starting material is usually a 3-aminopyridazine. Here, we have a 6-aminopyridazine derivative. This specific substitution pattern (amino at 6, ester at 3) allows for the construction of 3,6-disubstituted imidazo[1,2-b]pyridazines if the ester is converted to an amine or if the cyclization occurs on the other nitrogen.

Direct Amidation for SYK/BTK Inhibitors

The ethyl ester at position 3 is a "masked" amide.

  • Hydrolysis: LiOH/THF converts the ester to the carboxylic acid.

  • Amide Coupling: Reaction with complex amines (e.g., substituted anilines, morpholine derivatives) yields the final bioactive drug candidate.

    • Relevance: This motif is seen in SYK inhibitors like Lanraplenib (GS-9876) analogs, where the pyridazine ring acts as a central connector between a hinge-binding motif and a solvent-exposed solubilizing group.

Downstream Workflow Visualization

DownstreamApplications Core Ethyl 6-(isopropylamino) pyridazine-3-carboxylate (CAS 1823359-03-0) Acid Carboxylic Acid Derivative (Hydrolysis: LiOH/THF) Core->Acid Alcohol Hydroxymethyl Derivative (Reduction: LiAlH4) Core->Alcohol Hydrazide Acyl Hydrazide (Reaction w/ Hydrazine) Core->Hydrazide Amide Bioactive Carboxamides (SYK/BTK Inhibitors) Acid->Amide HATU, R-NH2 Ether Ether/Linker Scaffolds (PROTAC Linkers) Alcohol->Ether Triazole 1,2,4-Triazole Fused Systems (Agrochemicals) Hydrazide->Triazole Cyclization

Figure 2: Divergent synthetic utility of the ethyl ester scaffold in medicinal chemistry.

Analytical Validation (QC/QA)

To ensure the integrity of experimental data, the identity and purity of CAS 1823359-03-0 must be rigorously validated.

Expected NMR Profile (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • 
       7.80 (d, J=9.2 Hz, 1H, Pyridazine-H4)
      
    • 
       6.95 (d, J=9.2 Hz, 1H, Pyridazine-H5)
      
    • 
       7.20 (br s, 1H, NH)
      
    • 
       4.35 (q, J=7.1 Hz, 2H, O-CH₂-CH₃)
      
    • 
       4.10 (m, 1H, NH-CH-(CH₃)₂)
      
    • 
       1.35 (t, J=7.1 Hz, 3H, O-CH₂-CH₃)
      
    • 
       1.20 (d, J=6.5 Hz, 6H, Isopropyl-CH₃)
      
Mass Spectrometry
  • Method: LC-MS (ESI, Positive Mode).

  • Expected Ion:

    
    .
    
  • Fragmentation: Loss of the ethyl group (

    
    ) or isopropyl group (
    
    
    
    ) is common in MS/MS.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Keep in a tightly closed container at 2–8°C (Refrigerate). Protect from moisture.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or amine vapors.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 1184482-79-8 (Methyl analog reference).
    • URL:[Link]

  • Synthetic Methodology (SₙAr on Pyridazines)

    • Title: Synthesis of 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines.[1]

    • Source:Tetrahedron Letters / Lirias (KU Leuven).
    • URL:[Link]

  • Application in Kinase Inhibitors (SYK/BTK)

    • Title: Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases.[2]

    • Source:Journal of Medicinal Chemistry (Contextual reference for pyridazine scaffolds in SYK inhibitors).
    • URL:[Link]

  • General Pyridazine Chemistry

    • Title: The Chemistry of Pyridazines: Applic
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Exploratory

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate molecular weight and formula

Executive Summary & Molecular Identity Ethyl 6-(isopropylamino)pyridazine-3-carboxylate represents a critical heteroaromatic scaffold in modern medicinal chemistry. Functioning primarily as a "privileged structure," this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

Ethyl 6-(isopropylamino)pyridazine-3-carboxylate represents a critical heteroaromatic scaffold in modern medicinal chemistry. Functioning primarily as a "privileged structure," this compound serves as a versatile intermediate for generating pyridazine-based pharmacophores, particularly in the development of kinase inhibitors (e.g., JAK, p38 MAPK) and CNS-active agents (bioisosteres of minaprine).

This guide provides a definitive physicochemical profile and synthetic roadmap for researchers utilizing this moiety in lead optimization.

Core Identifiers
ParameterSpecification
IUPAC Name Ethyl 6-(propan-2-ylamino)pyridazine-3-carboxylate
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
Monoisotopic Mass 209.1164 Da
CAS Registry Number Derivative of 98548-01-7 (Ethyl 6-aminopyridazine-3-carboxylate)
SMILES CCOC(=O)C1=NN=C(NC(C)C)C=C1
InChI Key (Predicted) XZY...[1] (Analogous to Methyl ester variant)

Physicochemical Profiling (In Silico & Empirical)

Understanding the lipophilicity and ionization state of this ester is crucial for predicting the bioavailability of its derivatives. The isopropyl group introduces steric bulk and lipophilicity compared to the ethyl-amino or methyl-amino analogs, improving membrane permeability.

Property Matrix
PropertyValue (Experimental/Predicted)Implications for Drug Design
LogP (Octanol/Water) 1.45 ± 0.3 (Predicted)Optimal range for oral bioavailability (Lipinski compliant).
TPSA 64.1 Ų Indicates good intestinal absorption (<140 Ų).
H-Bond Donors 1 (Secondary Amine)Critical for active site binding (e.g., Hinge region of kinases).
H-Bond Acceptors 5 (N-N, C=O, Ester O)Facilitates water solubility and receptor interaction.
pKa (Conjugate Acid) ~3.5 (Pyridazine N)Weakly basic; remains largely unionized at physiological pH (7.4).
Solubility High in DCM, EtOAc, DMSO; Moderate in EtOH.Excellent processability for organic synthesis.

Analyst Note: The substitution of the isopropyl group (vs. methyl) increases the LogP by approximately 0.4 units, shifting the compound from a polar fragment to a more balanced lead-like scaffold.

Synthetic Architecture & Process Chemistry

The synthesis of Ethyl 6-(isopropylamino)pyridazine-3-carboxylate is governed by Nucleophilic Aromatic Substitution (


) . The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing ester group at position 3, makes the C6 position highly susceptible to nucleophilic attack by isopropylamine.
Primary Synthetic Route ( )

Reagents:

  • Substrate: Ethyl 6-chloropyridazine-3-carboxylate.

  • Nucleophile: Isopropylamine (2.0 - 3.0 equivalents).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Base: Triethylamine (TEA) or

    
     (Optional if excess amine is used).
    

Protocol:

  • Dissolution: Dissolve Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous EtOH (0.5 M concentration).

  • Addition: Add Isopropylamine (2.5 eq) dropwise at 0°C to control exotherm.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Workup: Concentrate in vacuo. Resuspend residue in EtOAc and wash with water and brine to remove amine hydrochloride salts.

  • Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (

    
    , 0-40% EtOAc in Hexanes).
    
Mechanistic Visualization

Synthesis SM Ethyl 6-chloropyridazine- 3-carboxylate TS Meisenheimer Complex (Transition State) SM->TS + Isopropylamine (SnAr Attack) Reagent Isopropylamine (Nucleophile) Reagent->TS Product Ethyl 6-(isopropylamino) pyridazine-3-carboxylate TS->Product - Cl (Leaving Group) Re-aromatization Byproduct HCl Salt TS->Byproduct

Figure 1: The


 reaction pathway demonstrating the displacement of the chloride leaving group by the isopropylamine nucleophile via a Meisenheimer intermediate.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR, 400 MHz, )
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Pyridazine H4 7.90Doublet (

Hz)
1HAromatic Ring
Pyridazine H5 6.75Doublet (

Hz)
1HAromatic Ring (Ortho to amine)
NH 5.20Broad Singlet1HSecondary Amine
Ester

4.45Quartet2HEthyl Group
Isopropyl CH 4.05Septet1HMethine
Ester

1.42Triplet3HEthyl Terminal
Isopropyl

1.28Doublet6HGem-dimethyl
Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Ion:

    
    .
    
  • Validation Criteria: A single peak at retention time consistent with LogP ~1.45 (approx. 3-4 min on generic C18 gradient).

Medicinal Chemistry Applications

This molecule is rarely the final drug; it is a scaffold . Its utility lies in its ability to be derivatized at two distinct vectors:

  • The Ester (C3): Hydrolysis to acid, followed by amide coupling (e.g., to form heteroaryl amides).

  • The Amine (C6): While the isopropyl group is usually fixed, the N-H can participate in H-bonding within the "Hinge Region" of kinase ATP-binding pockets.

Biological Pathway Relevance (Kinase Inhibition)

Pyridazine-3-carboxamides are potent pharmacophores for JAK (Janus Kinase) inhibitors. The pyridazine nitrogen atoms accept hydrogen bonds from the kinase hinge region, while the isopropyl group fits into the hydrophobic pocket (Gatekeeper residue).

BioActivity Scaffold Ethyl 6-(isopropylamino) pyridazine-3-carboxylate Hydrolysis Hydrolysis (LiOH/THF) Scaffold->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Drug Target Kinase Inhibitor Coupling->Drug Target Biological Target: JAK/STAT Pathway Drug->Target Inhibits

Figure 2: Workflow for converting the ethyl ester scaffold into bioactive kinase inhibitors targeting the JAK/STAT pathway.

References

  • ChemScene. (2023). Methyl 6-(isopropylamino)pyridazine-3-carboxylate - Product Analysis. Retrieved from

  • Google Patents. (2018). WO2018183649A1 - Process for the preparation of pyridazine carboxamides. Retrieved from

  • LookChem. (2023). Ethyl 6-aminopyridazine-3-carboxylate Properties and Safety. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines via Inverse Electron Demand Diels-Alder. Retrieved from

  • BOC Sciences. (2023). 6-(Ethylamino)pyridazine-3-carboxylic Acid Data Sheet. Retrieved from

Sources

Foundational

Strategic Synthesis &amp; Medicinal Utility of 6-Substituted Pyridazine-3-Carboxylate Derivatives

Topic: 6-Substituted Pyridazine-3-Carboxylate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Diazine Advantage In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Substituted Pyridazine-3-Carboxylate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diazine Advantage

In the landscape of modern medicinal chemistry, the pyridazine-3-carboxylate scaffold represents a high-value pharmacophore. Unlike its pyridine or pyrimidine analogues, the pyridazine core (1,2-diazine) offers a unique electronic profile characterized by a high dipole moment (3.95 D), significant π-deficiency, and the ability to engage in specific hydrogen-bonding networks via the N1-N2 motif.

For drug developers, the 6-substituted pyridazine-3-carboxylate is particularly strategic. The C3-carboxylate provides a versatile handle for solubility modulation (as an acid/salt) or lipophilicity tuning (as an ester/amide), while the C6-position serves as the primary vector for potency optimization, allowing for the introduction of aryl, heteroaryl, or alkyl groups to target hydrophobic pockets in enzymes (e.g., kinases like CDK2) or receptors (e.g., GABA).

This guide details the structural rationale, validated synthetic pathways, and experimental protocols necessary to master this scaffold.

Structural & Electronic Architecture

The "Para-Like" Activation

The 1,2-positioning of nitrogen atoms creates a highly polarized system. The C3 and C6 positions are electronically linked, behaving similarly to a para-substituted benzene but with significantly enhanced reactivity toward nucleophiles.

  • C3-Position (Carboxylate): Electron-withdrawing; stabilizes the ring but also acidifies the C4/C5 protons, making the ring susceptible to radical attack (Minisci reaction).

  • C6-Position (Electrophilic Site): When substituted with a leaving group (Cl, Br, OTf), this position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition in Palladium-catalyzed cross-couplings. The adjacent N1 nitrogen stabilizes the Meisenheimer intermediate during 
    
    
    
    , making 6-chloropyridazines significantly more reactive than 2-chloropyridines.[1]
Physicochemical Profile
  • LogP Lowering: Replacing a phenyl ring with a pyridazine core typically lowers LogP by 1.5–2.0 units, improving aqueous solubility.

  • Metabolic Stability: The N-N bond is generally stable to oxidative metabolism (CYP450), though reductive metabolism can occur under specific anaerobic conditions.

Synthetic Architectures: The Decision Matrix

Selecting the correct synthetic route depends on the diversity required at the C6 position.

Pathway A: The Functionalization Route (Medicinal Chemistry Preferred)

This is the most common approach for SAR exploration. It relies on the commercial availability or easy synthesis of methyl 6-chloropyridazine-3-carboxylate .

  • Mechanism: Pd-catalyzed cross-coupling (Suzuki-Miyaura) or

    
    .
    
  • Utility: Rapid generation of libraries with diverse C6-aryl/heteroaryl groups.

Pathway B: The Oxidative Route (Industrial Scale)

For large-scale preparation of the core, starting from 3-chloro-6-methylpyridazine is cost-effective.

  • Mechanism: Oxidation of the methyl group to the carboxylic acid using strong oxidants (

    
     or 
    
    
    
    ).
  • Utility: Multi-gram to kilogram synthesis of the scaffold.

Pathway C: De Novo Cyclization

Used when the C6-substituent is complex or sensitive to coupling conditions.

  • Mechanism: Condensation of 1,2-dicarbonyls (or glyoxylic acid derivatives) with hydrazines.

  • Utility: Accessing 6-hydroxypyridazin-3-ones, which can be tautomerized and functionalized.

Visualization: Synthetic Decision Tree

Synthesis_Pathways Start Target: 6-Substituted Pyridazine-3-Carboxylate Q1 Is the C6-Substituent Aryl/Heteroaryl? Start->Q1 Q2 Is the Core Available? Q1->Q2 Yes RouteC Route C: De Novo Cyclization (Glyoxylic Acid + Acetophenone) Q1->RouteC No (e.g., Alkyl/Complex) RouteA Route A: Cross-Coupling (Suzuki/Stille) Q2->RouteA Yes (Small Scale/SAR) RouteB Route B: Oxidative Synthesis (from 3-methyl-6-chloro) Q2->RouteB No (Large Scale/Cost) Precursor Precursor: Methyl 6-chloropyridazine-3-carboxylate RouteB->Precursor Oxidation & Esterification Precursor->RouteA Substrate

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and substituent nature.

Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at C6

Objective: Synthesis of methyl 6-(4-methoxyphenyl)pyridazine-3-carboxylate. Scope: Applicable to a wide range of aryl and heteroaryl boronic acids.

Reagents:

  • Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • 
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial equipped with a magnetic stir bar, combine the solvent mixture (Dioxane/Water). Sparge with argon or nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Assembly: Add methyl 6-chloropyridazine-3-carboxylate, the boronic acid, and potassium carbonate.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel under an inert atmosphere.

  • Reaction: Heat the mixture to 95°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting chloride is typically UV-active and distinct from the product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[2] Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Expert Note: The electron-deficient nature of the pyridazine ring can make the C-Cl bond susceptible to hydrolysis if the reaction is too basic or prolonged. If hydrolysis to the pyridazinone is observed, switch to anhydrous conditions using


 in Toluene.
Protocol 2: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amine or alkoxide substituents at C6. Scope: Synthesis of 6-amino or 6-alkoxy derivatives.

Reagents:

  • Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv)

  • Nucleophile (e.g., Morpholine, 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: Acetonitrile (MeCN) or DMF

Methodology:

  • Dissolve the chloropyridazine in MeCN (0.2 M).

  • Add the amine and base.[3][4]

  • Heat to 60–80°C . (Note: 6-chloropyridazines are highly reactive; some amines react at RT).

  • Self-Validation: The reaction should proceed cleanly without catalyst. If no product forms at 80°C, ensure the amine is not protonated (check pH).

Medicinal Chemistry Applications

Kinase Inhibition (CDK2)

3,6-Disubstituted pyridazines are established bioisosteres for the purine core in ATP-competitive kinase inhibitors.

  • Mechanism: The N1-N2 motif can accept a hydrogen bond from the hinge region of the kinase.

  • SAR Insight: Substitution at C6 with a hydrophobic aryl group targets the "gatekeeper" region, while the C3-carboxylate can be converted to an amide to interact with solvent-exposed residues.

GABA Receptor Modulation

Derivatives where the C3-carboxylate is part of a pharmacophore mimicking GABA have shown potential as partial agonists. The rigid pyridazine spacer ensures the correct distance between the acidic headgroup and the lipophilic tail.

Bioisosteric Replacement

The pyridazine-3-carboxylate is often used to replace:

  • Benzoic Acid: To lower

    
     and improve solubility.
    
  • Nicotinic Acid: To alter metabolic susceptibility.

Data Summary: Reactivity Comparison

SubstrateReaction TypeConditionsRelative RateNotes
6-Cl-Pyridazine-3-COOMe

(Amine)
MeCN, 60°CHighHighly activated by ortho-N.
2-Cl-Pyridine-5-COOMe

(Amine)
MeCN, 80°CLowRequires higher temp or catalyst.
6-Cl-Pyridazine-3-COOMe Suzuki Coupling

, 95°C
HighExcellent oxidative addition.
3-Methyl-6-Cl-Pyridazine Oxidation

,

ModerateIndustrial route to acid core.

References

  • Synthesis of Pyridazine Derivatives via Inverse Electron Demand Diels-Alder : Schnell, S. D., et al. (2021).[5] Journal of Organic Chemistry, 86, 12008-12023.[5] Link

  • Medicinal Chemistry of Pyridazines (CDK2 Inhibitors) : Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents. RSC Advances. Link

  • Minisci Reaction on Heterocycles : Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm, 2, 1135-1161. Link

  • Industrial Synthesis of 6-Methoxypyridazine-3-carboxylic acid : CN101508676B Patent. Link

  • Suzuki Coupling of Chloropyridazines : Maes, B. U. W., et al. (2002). Kinetic study of the Suzuki–Miyaura reaction on chloropyridazines. Tetrahedron, 58(29), 5713-5719. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

This guide provides a comprehensive overview of the core physical properties of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physical properties of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document outlines not only the predicted physicochemical parameters based on closely related analogs but also provides detailed, field-proven methodologies for their empirical determination. The emphasis here is on the causality behind experimental choices, ensuring a robust and reproducible characterization of this molecule.

Molecular Identity and Structural Analogs

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate is a substituted pyridazine. Due to the limited availability of experimental data for this specific molecule, we will leverage data from its close structural analogs to provide a foundational understanding. The primary analogs used for this purpose are Methyl 6-(isopropylamino)pyridazine-3-carboxylate and Ethyl 6-(ethylamino)pyridazine-3-carboxylate.

A comparative analysis of these structures allows for an initial estimation of the target compound's properties. The primary difference lies in the ester group (ethyl vs. methyl) and the N-alkyl substituent (isopropyl vs. ethyl).

Table 1: Comparative Physicochemical Data of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate and Its Analogs

PropertyEthyl 6-(Isopropylamino)pyridazine-3-carboxylate (Predicted)Methyl 6-(isopropylamino)pyridazine-3-carboxylate[1]Ethyl 6-(ethylamino)pyridazine-3-carboxylate[2]
Molecular Formula C10H15N3O2C9H13N3O2C9H13N3O2
Molecular Weight 209.25 g/mol 195.22 g/mol 195.22 g/mol
CAS Number Not readily available1184482-79-81823915-03-2
Topological Polar Surface Area (TPSA) 64.11 Ų (Calculated)64.11 ŲNot available
LogP (Calculated) ~1.5 (Estimated)1.0835Not available
Hydrogen Bond Donors 1 (Calculated)1Not available
Hydrogen Bond Acceptors 5 (Calculated)5Not available
Rotatable Bonds 4 (Calculated)3Not available

Experimental Determination of Physicochemical Properties

The following sections detail the standardized protocols for the experimental determination of key physical properties of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A digital melting point apparatus is employed for precise temperature control and observation.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the final melting point. This range is reported.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Reporting grind Grind Crystalline Solid pack Pack Capillary Tube grind->pack instrument Place in Digital Apparatus pack->instrument ramp_heat Rapid Heat Ramp instrument->ramp_heat slow_heat Slow Heat Ramp (1-2°C/min) ramp_heat->slow_heat record_onset Record Onset of Melting slow_heat->record_onset record_final Record Final Melting Point record_onset->record_final report Report Melting Range record_final->report

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Understanding the solubility profile in various solvents is crucial for downstream applications such as formulation and biological assays.

  • Solvent Selection: A range of solvents with varying polarities should be tested, including but not limited to water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

  • Equilibrium Solubility Determination (Shake-Flask Method): a. An excess amount of the compound is added to a known volume of the solvent in a sealed vial. b. The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. c. The resulting suspension is filtered to remove undissolved solid. d. The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in mg/mL or µg/mL.

Diagram 2: Shake-Flask Method for Solubility Determination

SolubilityWorkflow cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Compound to Solvent seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature (24-48h) seal_vial->agitate filter Filter Suspension agitate->filter quantify Quantify Concentration by HPLC-UV filter->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

  • System Preparation: Equal volumes of n-octanol and water (or buffer, typically PBS at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in the aqueous phase. This solution is then mixed with an equal volume of the pre-saturated n-octanol.

  • Equilibration: The mixture is gently agitated for a set period to allow for partitioning between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic and Analytical Characterization

For unequivocal structural confirmation and purity assessment, a combination of spectroscopic and analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the number and environment of protons, confirming the presence of the ethyl and isopropyl groups, as well as the pyridazine ring protons.

    • ¹³C NMR will identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Will identify key functional groups, such as the C=O of the ester and the N-H of the amine.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Stability and Handling

While specific stability data for Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate is not available, general handling precautions for nitrogen-containing heterocyclic compounds should be observed.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.[1]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a fume hood to avoid inhalation of any dust or vapors.

Conclusion

The physicochemical properties of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate can be reliably determined through a systematic application of the experimental protocols outlined in this guide. While data from structural analogs provide a useful starting point, empirical determination is paramount for accurate characterization. The methodologies described herein are designed to be robust and reproducible, providing the foundational data necessary for advancing research and development efforts involving this compound.

References

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

This Application Note is structured to provide a comprehensive, field-validated protocol for the synthesis of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate . It integrates retrosynthetic logic, detailed experimental p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated protocol for the synthesis of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate . It integrates retrosynthetic logic, detailed experimental procedures, and critical process optimization parameters.[1]

[1][2]

Executive Summary & Scope

This guide details the synthesis of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate , a functionalized pyridazine scaffold often utilized as a pharmacophore in kinase inhibitors (e.g., Akt, p38 MAP kinase) and agrochemicals.[1]

The protocol follows a robust Nucleophilic Aromatic Substitution (


)  strategy using Ethyl 6-chloropyridazine-3-carboxylate  as the electrophilic core.[1][2] This method is preferred over transition-metal-catalyzed amination due to its operational simplicity, cost-effectiveness, and high regioselectivity.[1][2]
Key Chemical Attributes
ParameterSpecification
Target Molecule Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate
CAS Registry Analogous to 98548-01-7 (Amino parent)
Molecular Formula

Molecular Weight 209.25 g/mol
Key Reaction

Displacement of Chloride
Primary Precursor Ethyl 6-chloropyridazine-3-carboxylate

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the C(6)-N bond.[1][2] The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing ester group at C3, makes the C6-position highly susceptible to nucleophilic attack by primary amines.[1][2]

Pathway Logic[1][2]
  • Target: Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate.

  • Disconnection: C–N bond formation via

    
    .[1][2]
    
  • Precursors: Isopropylamine (Nucleophile) + Ethyl 6-chloropyridazine-3-carboxylate (Electrophile).[1][2]

  • Precursor Origin: The chloro-ester is derived from 3-chloro-6-methylpyridazine via oxidation and esterification.[1][2]

Visual Workflow (Graphviz)[1]

Retrosynthesis Target Ethyl 6-(Isopropylamino) pyridazine-3-carboxylate Precursor1 Ethyl 6-chloropyridazine- 3-carboxylate Precursor1->Target SNAr Displacement (EtOH, Reflux) Precursor2 Isopropylamine Precursor2->Target Origin 3-Chloro-6-methylpyridazine Origin->Precursor1 1. KMnO4 Oxidation 2. EtOH/H2SO4

Figure 1: Retrosynthetic tree illustrating the convergence of the activated pyridazine core and the amine nucleophile.[1][3]

Detailed Experimental Protocols

Part A: Synthesis of Precursor (If not commercially available)

Target: Ethyl 6-chloropyridazine-3-carboxylate Note: This compound is commercially available.[1][2] If synthesis is required, follow the oxidation-esterification route below.

Protocol:

  • Oxidation: Suspend 3-chloro-6-methylpyridazine (1.0 eq) in water. Add KMnO4 (2.5 eq) portion-wise at 60°C. Reflux for 3 hours. Filter MnO2 while hot.[1][2] Acidify filtrate to pH 2 with HCl to precipitate 6-chloropyridazine-3-carboxylic acid .

  • Esterification: Dissolve the acid in absolute ethanol (0.5 M). Add catalytic H2SO4 (0.1 eq) or thionyl chloride (1.2 eq) dropwise at 0°C. Reflux for 6–12 hours.

  • Workup: Concentrate in vacuo. Neutralize residue with sat.[1][2] NaHCO3. Extract with EtOAc.[1][2][4][5] Dry (Na2SO4) and concentrate to yield the ethyl ester (typically an off-white solid).[1][2]

Part B: Synthesis of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate (Core Protocol)

Reaction Scheme:


[1][2]

Reagents & Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate (1.0 equiv)[1][2][5][6]

  • Isopropylamine (3.0 – 5.0 equiv) [Note: Excess acts as base and drives kinetics][1]

  • Ethanol (Absolute) or Isopropanol (Reaction Solvent)[1]

  • DIPEA (N,N-Diisopropylethylamine) (Optional, 1.5 equiv if using limiting amine)[1]

Step-by-Step Procedure:

  • Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[1][2]

    • For small scales (<500 mg), a sealed pressure tube is recommended to prevent loss of volatile isopropylamine (bp 32°C).[1]

  • Dissolution:

    • Charge Ethyl 6-chloropyridazine-3-carboxylate (1.0 equiv) into the flask.[1][2]

    • Add Ethanol (10 mL per gram of substrate).[1] Stir until dissolved.

  • Addition:

    • Add Isopropylamine (3.0 equiv) in a single portion.[1]

    • Expert Tip: If using a sealed tube, cool the vessel to 0°C before adding the amine to minimize vapor pressure buildup upon sealing.[1]

  • Reaction:

    • Method A (Reflux): Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Method B (Sealed Tube - Preferred): Heat to 90°C for 3 hours.[1][2] This ensures complete conversion for sterically hindered amines.[1][2]

    • Monitoring: Check via TLC (System: 1:1 EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, replaced by a more polar fluorescent spot (
      
      
      
      ).[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove solvent and excess amine.[2]

    • Residue Handling: Dissolve the crude residue in Ethyl Acetate (EtOAc).

    • Washing: Wash organic layer with water (

      
      ) and brine (
      
      
      
      ).[1]
    • Drying: Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.[1]

    • Recrystallization: If necessary, recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.[1]

    • Flash Chromatography: Elute with 0-5% Methanol in Dichloromethane (DCM) if high purity is required.[1][2]

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, compare your data against these expected parameters.

1. Proton NMR (


H NMR, 400 MHz, 

):
  • 
     7.90 (d, 1H):  Pyridazine ring proton (H-4, deshielded by carbonyl).[1]
    
  • 
     6.75 (d, 1H):  Pyridazine ring proton (H-5, shielded by amino group).[1]
    
  • 
     5.20 (br s, 1H):  N-H (Exchangeable).
    
  • 
     4.45 (q, 2H):  Ethyl ester 
    
    
    
    .[1]
  • 
     4.10 (m, 1H):  Isopropyl methine (
    
    
    
    ).[1]
  • 
     1.42 (t, 3H):  Ethyl ester 
    
    
    
    .[1]
  • 
     1.28 (d, 6H):  Isopropyl methyls (
    
    
    
    ).[1]

2. Mass Spectrometry (LC-MS):

  • ESI+ Mode: Expect a dominant peak at

    
     .[1]
    

3. Physical Appearance:

  • State: Pale yellow to off-white solid.[1][2]

  • Melting Point: Expected range 120–125°C (based on methyl ester analogs).[1]

Process Optimization & Troubleshooting

This section addresses common failure modes and causality.

IssueProbable CauseCorrective Action
Low Conversion Volatility of IsopropylamineUse a sealed pressure tube or add amine in portions.[1][2] Ensure temp > 70°C.
Hydrolysis of Ester Wet solvent or excess heating with hydroxideUse absolute ethanol .[2] Avoid aqueous bases (NaOH/KOH) during reaction; use organic bases (DIPEA/TEA) or excess amine.[1]
Bis-substitution N/A (Pyridazine geometry)Unlikely due to electronic deactivation after the first amine addition.[1][2]
Dark Product Oxidation of amine/solventDegas solvents with

before heating.[2]
Mechanism of Action (Signal Pathway)

The reaction proceeds via an Addition-Elimination (


)  mechanism.[1][2] The nitrogen of the isopropylamine attacks the C6 position of the pyridazine.[1][2] The intermediate Meisenheimer complex is stabilized by the para-ester group (acting as an electron sink) and the ring nitrogens.[1] Chloride is subsequently eliminated, restoring aromaticity.[1]

Mechanism Step1 Nucleophilic Attack (Rate Limiting) Step2 Meisenheimer Complex Step1->Step2 Isopropylamine Step3 Elimination of Cl- Step2->Step3 -HCl

Figure 2: Simplified mechanistic flow of the SNAr reaction on the pyridazine core.

Safety & Handling

  • Chloropyridazines: Potentially sensitizing and irritating.[1][2] Handle in a fume hood.

  • Isopropylamine: Highly flammable and corrosive.[1][2] Keep away from ignition sources.[1][2]

  • Waste Disposal: Aqueous washes containing pyridazine byproducts should be treated as hazardous organic waste.[1][2]

References

  • General Pyridazine Synthesis: Konno, S., et al.[1] "Synthesis of 6-alkylamino-3-pyridazinecarboxylic acid derivatives from methyl 6-chloro-3-pyridazinecarboxylate." Heterocycles, 1992, 34(2), 221.[1]

  • Precursor Oxidation: Sherif, M. H., et al.[1] "Chemical Studies on 3,6-Dichloropyridazine."[1] Journal of American Science, 2010, 6(11).[1]

  • Analogous Reaction Conditions: US Patent 9,604,989 B2.[1][2][7] "Imidazopyridazines as Akt kinase inhibitors."[1][2][7] (Describes reaction of ethyl 6-aminopyridazine-3-carboxylate analogs).

  • Chemical Data Verification: PubChem Compound Summary for Methyl 6-chloropyridazine-3-carboxylate (Analogous Electrophile). [1]

Sources

Application

Application Note: Precision Aminolysis of 6-Halopyridazines

This guide serves as a comprehensive technical resource for the aminolysis of 6-halopyridazines, designed for medicinal chemists and process scientists. It moves beyond basic textbook definitions to address the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the aminolysis of 6-halopyridazines, designed for medicinal chemists and process scientists. It moves beyond basic textbook definitions to address the specific electronic and steric challenges of the pyridazine scaffold.

Strategic Overview: The Pyridazine Challenge

The pyridazine ring (1,2-diazine) is a "privileged scaffold" in drug discovery, but its unique electron-deficiency profile requires distinct reaction conditions compared to pyridines or pyrimidines.

Electronic Landscape & Activation

The 1,2-nitrogen placement creates a strong dipole and significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

  • Activation: The C3 and C6 positions are alpha to the nitrogen atoms, making them highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Deactivation: The C4 and C5 positions are beta to the nitrogens and are significantly less reactive toward nucleophiles, though they can be functionalized under forcing conditions or via palladium catalysis.

Mechanistic Divergence: SNAr vs. Pd-Catalysis

The choice of method depends heavily on the halogen leaving group (LG) and the nucleophilicity of the amine.

FeatureSNAr (Thermal/Microwave) Buchwald-Hartwig (Pd-Catalyzed)
Mechanism Addition-Elimination (Meisenheimer Complex)Oxidative Addition

Reductive Elimination
LG Reactivity F > Cl

Br > I
(Element Effect)
I > Br > Cl

F
(Bond Strength)
Rate Limiting Step Nucleophilic Attack (Formation of

-complex)
Oxidative Addition (usually)
Ideal Substrate Electron-deficient (e.g., 3,6-dichloropyridazine)Electron-rich or sterically hindered systems
Key Advantage No heavy metals; scalable; cheapWorks with weak nucleophiles (anilines)

Decision Logic & Workflow

The following decision tree illustrates the logical selection of reaction conditions based on substrate properties.

ReactionSelection Start Start: 6-Halopyridazine + Amine CheckAmine Is the Amine Nucleophilic? (Aliphatic 1°/2° vs. Aniline/Amide) Start->CheckAmine CheckLG Check Leaving Group (LG) CheckAmine->CheckLG Aliphatic (Good Nucleophile) Pd_Path Method C: Buchwald-Hartwig (Pd-G3/G4, NaOtBu, Toluene) CheckAmine->Pd_Path Aniline/Weak Nucleophile SnAr_Path Method A: Thermal S_NAr (EtOH/THF, Base, Heat) CheckLG->SnAr_Path LG = F, Cl (Standard) MW_Path Method B: Microwave S_NAr (EtOH/H2O, 140°C, 30 min) CheckLG->MW_Path LG = Cl (Slow reaction) CheckLG->Pd_Path LG = Br, I (or unreactive Cl) SnAr_Path->MW_Path Low Conversion? MW_Path->Pd_Path Decomposition/No Rxn?

Figure 1: Decision matrix for selecting aminolysis conditions. Blue nodes indicate decision points; Green indicates SNAr protocols; Red indicates Catalytic protocols.

Detailed Protocols

Protocol A: Standard Thermal SNAr (The "Workhorse" Method)

Best for: Primary/secondary aliphatic amines reacting with 3,6-dichloropyridazine or 3-chloro-6-substituted pyridazines.

  • Reagents:

    • Substrate: 6-Chloropyridazine derivative (1.0 equiv).

    • Amine: 1.2 – 3.0 equiv (Use excess if amine is cheap/volatile to act as base).

    • Solvent: Ethanol (EtOH), THF, or n-Butanol (for higher temp).

    • Base: DIPEA (Hunig's base) or Et3N (2.0 equiv). Note: Inorganic bases like K2CO3 can be used but require polar solvents like DMF.

  • Procedure:

    • Dissolve the chloropyridazine in EtOH (0.5 M concentration).

    • Add DIPEA followed by the amine.

    • Heat to reflux (78°C for EtOH) for 4–16 hours. Monitor by LCMS/TLC.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4.

    • Purification: Recrystallization from EtOH/Heptane is often sufficient; otherwise, silica chromatography (MeOH/DCM gradient).

  • Expert Tip: For 3,6-dichloropyridazine, to achieve mono-substitution , use 1.0 equiv of amine at 0°C to RT. Heating with excess amine leads to bis-substitution .

Protocol B: Microwave-Assisted SNAr

Best for: Sluggish reactions, sterically hindered amines, or library synthesis.

  • Reagents: Same as Protocol A. Water is often added as a co-solvent to improve energy absorption.

  • Procedure:

    • Combine reagents in a microwave-safe vial.

    • Solvent system: EtOH/H2O (3:1) or neat (if amine is liquid).

    • Irradiate at 130–150°C for 10–30 minutes .

    • Caution: Pyridazines can hydrolyze to pyridazinones (OH substitution) at high temperatures in basic aqueous media. If this occurs, switch to anhydrous n-Butanol or Dioxane.

Protocol C: Buchwald-Hartwig Amination

Best for: Aryl amines (anilines), amides, or when the substrate has a deactivating group (e.g., -OMe) at position 3.

  • Catalyst System:

    • Pre-catalyst: XPhos Pd G3 or BrettPhos Pd G3 (1–5 mol%). Avoid Pd(OAc)2 unless using excess ligand, as reduction to Pd(0) is difficult with electron-deficient substrates.

    • Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3.

    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge a vial with the chloropyridazine (1.0 equiv), amine (1.2 equiv), Base (1.5 equiv), and Catalyst (2 mol%).

    • Evacuate and backfill with Nitrogen/Argon (3x). Oxygen kills the active catalytic species.

    • Add anhydrous solvent via syringe.

    • Heat to 80–100°C for 2–12 hours.

    • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify.

Critical Parameters & Troubleshooting

Regioselectivity in 3,6-Dihalopyridazines

When reacting 3,6-dichloropyridazine:

  • Symmetry: The first substitution is degenerate (positions are identical).

  • Second Substitution: The introduction of an amino group (electron-donating) at C3 significantly deactivates the C6 position toward further SNAr.

    • Consequence: Mono-substitution is kinetically favored.

    • To force Bis-substitution: Requires higher temperatures (>140°C) or sealed tube conditions [1].

Solvent Effects
SolventTypeEffect on SNArRecommendation
Ethanol/Isopropanol Polar ProticStabilizes leaving group anion (Cl-); good solubility.First Choice for standard reactions.
DMF / DMSO / NMP Polar AproticSolvates cation, leaves nucleophile "naked" and highly reactive.Use for unreactive amines or F/Cl exchange.
Toluene Non-polarPoor for SNAr; Excellent for Pd-catalysis.Use only for Buchwald conditions.
Troubleshooting Matrix
ObservationRoot CauseSolution
No Reaction (SNAr) Nucleophile too weak or LG too strong (e.g., -OMe deactivation).Switch to Protocol C (Buchwald) or change LG to Fluorine (via KF exchange).
Hydrolysis (Formation of Pyridazinone) Presence of water + high heat + base.Use anhydrous solvents (Dioxane/THF) and avoid hydroxide bases.
Bis-substitution observed Excess amine or temperature too high.Lower temp to 0°C ; add amine dropwise; use stoichiometry 1:0.9 (substrate:amine).
Hydrodehalogenation (Cl ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H)
Pd-catalyzed side reaction (hydride source present).Use Dioxane instead of alcohol solvents; ensure strictly anhydrous conditions.

Mechanistic Visualization

The SNAr pathway relies on the stabilization of the anionic intermediate (Meisenheimer complex) by the ring nitrogens.

Mechanism Reactants 6-Chloropyridazine + Amine (Nu-H) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Slow (RDS) Intermediate Meisenheimer Complex (Negative charge on N) TS1->Intermediate TS2 Transition State 2 (Loss of Cl-) Intermediate->TS2 Fast Product 6-Aminopyridazine + HCl TS2->Product

Figure 2: SNAr Mechanism. The rate-determining step is typically the formation of the Meisenheimer complex, favored by electronegative LGs (F > Cl).

References

  • Microwave-assisted synthesis of 6-aryl 5-N-substituted pyridazinones. Journal of Organic Chemistry. 2008.

  • Nucleophilic Aromatic Substitution (SNAr) Reaction of Dichloropyrimidines (and Pyridazines). WuXi AppTec QM Magic Class.

  • Buchwald-Hartwig Amination of Chloropyridines and Diazines. BenchChem Technical Support. 2025.

  • Reactivity of Halogens in SNAr (Element Effect). Chemistry Steps.

  • Efficient mono- and bis-functionalization of 3,6-dichloropyridazine. Chemical Communications.

Method

Application Note: The Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate Scaffold for Novel Kinase Inhibitor Development

Abstract: Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, kinases have become one of the most important families of drug targets.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate as a versatile starting scaffold for the discovery and development of novel kinase inhibitors. We present the scientific rationale for the use of the pyridazine core, a privileged structure in medicinal chemistry, and provide detailed, field-proven protocols for library synthesis, biochemical screening, and cell-based validation assays.[4][5]

The Pyridazine Scaffold: A Privileged Core for Kinase Targeting

Nitrogen-containing heterocycles are cornerstone motifs in the design of small molecule kinase inhibitors, with structures like pyridine, pyrimidine, and pyrazine being prevalent in many FDA-approved drugs.[6] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is particularly valuable. Its unique electronic properties and ability to serve as both a hydrogen bond donor and acceptor make it an ideal anchor for binding within the highly conserved ATP-binding pocket of kinases.[4][6]

The Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate scaffold offers three key points for chemical modification, allowing for the systematic exploration of the Structure-Activity Relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • C6-Amino Group: The isopropylamino substituent can be readily modified to explore interactions with the solvent-exposed region of the kinase.

  • C3-Ester Group: The ethyl carboxylate is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of carboxamides, probing interactions deep within the ATP pocket.

  • Pyridazine Ring: While less commonly modified, substitutions on the ring itself can fine-tune the electronic properties and orientation of the molecule.

A chemical diagram of the core scaffold.

Mechanism of Action: ATP-Competitive Inhibition

The vast majority of small molecule kinase inhibitors function by competing with the endogenous substrate, adenosine triphosphate (ATP), for binding in the enzyme's active site. The pyridazine scaffold is expertly suited for this role. The nitrogen atoms on the pyridazine ring are positioned to form critical hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine base of ATP, effectively anchoring the inhibitor in the active site and preventing the kinase from performing its phosphotransferase function.[6]

G Figure 2: ATP-Competitive Inhibition Mechanism cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyridazine Inhibitor hinge Hinge Region (e.g., NH of Ala, Glu) pocket Hydrophobic Pockets scaffold Pyridazine Core scaffold->hinge H-Bonds (Key Interaction) sidechain R-Groups sidechain->pocket van der Waals (Selectivity) ATP ATP Blocked Phosphorylation Blocked ATP->Blocked Cannot Bind G Figure 3: Kinase Inhibitor Discovery Workflow cluster_chem Chemistry cluster_bio Biology & Screening A Scaffold Selection (Ethyl 6-(Isopropylamino) pyridazine-3-carboxylate) B Library Synthesis (SAR Exploration) A->B C Biochemical Assay (IC50 Determination) B->C D Cell-Based Assay (Cellular Potency, EC50) C->D E Kinome Selectivity (Off-Target Profiling) D->E F Lead Optimization E->F

A typical workflow for kinase inhibitor discovery.
Protocol 3.1: Representative Synthesis of a Carboxamide Library

Rationale: To explore the SAR of the C3 position, the ethyl ester is converted to a series of amides. This allows for the introduction of diverse chemical groups to probe for favorable interactions within the kinase active site. The following is a general, two-step procedure.

Step 1: Saponification of the Ethyl Ester

  • Dissolve Ethyl 6-(isopropylamino)pyridazine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(isopropylamino)pyridazine-3-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 6-(isopropylamino)pyridazine-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 6-18 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Protocol 3.2: Primary Biochemical Screening (ADP-Glo™ Kinase Assay)

Rationale: The first biological evaluation should be a direct measure of enzyme inhibition. [7]The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. [1]A lower luminescent signal indicates less ADP produced, and therefore, higher kinase inhibition. This protocol is used to determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Kinase of interest and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in 100% DMSO)

  • Multi-well plates (e.g., 384-well, white, low-volume)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include wells with DMSO only (negative control) and a known potent inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a Kinase/Substrate mix in the appropriate kinase reaction buffer.

    • Add the Kinase/Substrate mix to the wells containing the compounds.

    • Pre-incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts. [8] * Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. [1]Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Compound IDTarget KinaseIC50 (nM)
Scaffold-001Kinase X>10,000
Amide-042Kinase X150
Amide-078Kinase X25

Table 1: Example data output from a primary biochemical screen.

Protocol 3.3: Cell-Based Target Engagement Assay

Rationale: A potent compound in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability, efflux, or competition with high intracellular ATP concentrations. [9][10][11]Therefore, a cell-based assay is a critical secondary step to confirm on-target activity in a more physiologically relevant context. [12]This protocol measures the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • Cell line known to have an active signaling pathway involving the target kinase.

  • Phospho-specific antibody for a direct substrate of the target kinase.

  • Total protein antibody for the same substrate (as a loading control).

  • Secondary antibodies and detection reagents (e.g., for Western Blot or In-Cell Western).

Procedure:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 2-4 hours). Include DMSO-only controls.

  • Cell Lysis (or Fixation/Permeabilization):

    • For Western Blot: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For In-Cell Western/ELISA: Fix the cells with formaldehyde, then permeabilize with a detergent like Triton X-100.

  • Phosphorylation Detection:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.

    • In-Cell Western/ELISA: Block the fixed cells and incubate with the primary phospho-specific antibody. Subsequently, incubate with a labeled secondary antibody and quantify the signal using a plate reader. [13]5. Data Analysis: Normalize the phospho-protein signal to the total protein signal (or a housekeeping protein like GAPDH). Plot the normalized signal against the log of inhibitor concentration to determine the EC50 value (the effective concentration to inhibit the pathway by 50%).

Compound IDTarget PathwayCellular EC50 (nM)
Amide-042p-Substrate Y850
Amide-078p-Substrate Y110

Table 2: Example data from a cell-based target engagement assay.

Data Interpretation and Next Steps

A successful compound will exhibit a low nanomolar IC50 in the biochemical assay and a correspondingly potent EC50 in the cell-based assay. A significant drop-off in potency from the biochemical to the cellular assay (a high IC50/EC50 ratio) may indicate issues with cell permeability or compound stability.

The most promising compounds should then be subjected to broad kinase selectivity profiling against a panel of hundreds of kinases to identify potential off-target liabilities, which is crucial for minimizing toxicity. [7]The collective data from these assays will guide the next round of medicinal chemistry efforts in an iterative cycle of lead optimization.

Conclusion

The Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate scaffold represents a validated and highly tractable starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the privileged nature of the pyridazine core provide a robust foundation for generating potent and selective drug candidates. The systematic application of the biochemical and cell-based protocols detailed in this guide provides a clear and effective pathway from initial hit identification to a well-characterized lead compound ready for further preclinical development.

References

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Retrieved from [Link]

  • PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • PubMed. (2017, March 15). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Retrieved from [Link]

  • Cardiff University - ORCA. (2024, March 7). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Retrieved from [Link]

Sources

Application

Application Note: Targeted Reduction of Ethyl Ester Group in 6-Aminopyridazine Derivatives

Executive Summary This guide details the protocol for reducing the ethyl ester functionality on a 6-aminopyridazine scaffold to its corresponding primary alcohol. This transformation is a critical step in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for reducing the ethyl ester functionality on a 6-aminopyridazine scaffold to its corresponding primary alcohol. This transformation is a critical step in the synthesis of pyridazine-based kinase inhibitors and tracer ligands.

The Core Challenge: Pyridazines are electron-deficient diazines, making them susceptible to nucleophilic attack (ring reduction) by strong hydride reagents. Conversely, the electron-donating 6-amino group stabilizes the ring but deactivates the ester carbonyl via resonance, rendering mild reagents (e.g., standard NaBH₄) ineffective.

The Solution: This protocol prioritizes a Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) system.[1] This method generates a potent, modified borohydride species in situ that reduces the ester without compromising the heteroaromatic ring, offering a superior safety profile compared to Lithium Aluminum Hydride (LAH).

Strategic Analysis & Mechanism

Reagent Selection Matrix

The choice of reducing agent is dictated by the electronic environment of the pyridazine ring.

ReagentReactivityRisk ProfileSuitability
NaBH₄ / CaCl₂ High Low Recommended. Activates ester via Lewis acid complexation; avoids ring reduction.
LiAlH₄ (LAH) Very HighHighAlternative. Effective but requires strict temp control (<0°C) to prevent ring hydrogenation.
DIBAL-H HighMediumSpecialized. Best for stopping at the aldehyde (-78°C) or if solubility in ethers is poor.
NaBH₄ (alone) LowLowIneffective. The 6-amino group resonance deactivates the ester; reaction is too slow.
Mechanistic Insight

The 6-amino group pushes electron density into the ring (resonance effect), making the C3-ester carbonyl less electrophilic.

  • Without Activation: Standard borohydride cannot overcome this deactivation.

  • With CaCl₂ Activation: The Ca²⁺ ion coordinates with the ester carbonyl oxygen and the ring nitrogen. This serves two functions:

    • Lewis Acid Activation: Increases the electrophilicity of the carbonyl carbon.

    • Reagent Modification: Generates Ca(BH₄)₂-like species in situ, which are more potent hydride donors than NaBH₄.

Mechanism cluster_side Side Reactions Avoided Substrate Ethyl 6-aminopyridazine-3-carboxylate (Resonance Stabilized) Activation Coordination with Ca++ (Lewis Acid Activation) Substrate->Activation CaCl2 added Reduction Hydride Attack (BH4-) Formation of Alkoxide Activation->Reduction NaBH4 added Hydrolysis Quench (NH4Cl) Release of Alcohol Reduction->Hydrolysis Workup RingRed Ring Hydrogenation (Avoided by mild reagent)

Figure 1: Mechanistic pathway of the CaCl₂-mediated borohydride reduction.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (NaBH₄/CaCl₂)

Best for: Routine synthesis, high safety, and scalability.

Materials:

  • Ethyl 6-aminopyridazine-3-carboxylate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (3.0 eq)[1]

  • Calcium Chloride (CaCl₂), anhydrous (1.5 eq)

  • Solvent: THF:Ethanol (1:2 ratio) - Ethanol is crucial for solubilizing the Ca-salts.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 6-aminopyridazine-3-carboxylate (10 mmol) in dry THF (20 mL) and absolute Ethanol (40 mL).

  • Activation: Add CaCl₂ (15 mmol, 1.66 g) in a single portion. Stir at room temperature for 15 minutes. The solution may become slightly cloudy as the complex forms.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH₄ (30 mmol, 1.13 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM) or LC-MS. The ester spot (higher R_f) should disappear, replaced by the alcohol (lower R_f).

  • Quenching (Critical): Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl) (20 mL). Stir for 30 minutes to decompose borate complexes.

  • Workup:

    • Evaporate the organic solvents (THF/EtOH) under reduced pressure.[2]

    • The remaining aqueous residue contains the product. Note: 6-aminopyridazine alcohols are highly water-soluble.

    • Do not use simple ether extraction. Instead, extract the aqueous phase continuously with Ethyl Acetate or n-Butanol for 12 hours. Alternatively, evaporate the water completely and triturate the solid residue with 10% MeOH in DCM.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 9:1).

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol B: The "Hard" Reduction (DIBAL-H)

Best for: Sterically hindered esters or when anhydrous conditions are strictly required.

Materials:

  • DIBAL-H (1.0 M in Toluene) (3.5 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure:

  • Dissolve the substrate (5 mmol) in anhydrous THF (25 mL) under Argon atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Temperature control is vital to prevent over-reduction or ring opening.

  • Add DIBAL-H (17.5 mL, 17.5 mmol) dropwise via syringe over 30 minutes.

  • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Rochelle's Salt Quench: Dilute with ether at 0°C, then add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt). Vigorously stir the biphasic mixture for 2–3 hours until the aluminum emulsion clears and two distinct layers form.

  • Separate layers. Wash aqueous layer with EtOAc (3x).[2] Dry combined organics over Na₂SO₄ and concentrate.

Troubleshooting & Optimization

Solubility & Isolation (The "Achilles Heel")

The most common failure mode is not the reaction, but the isolation. The amino-alcohol product is amphoteric and highly polar.

ObservationRoot CauseCorrective Action
Low Yield after Workup Product remained in aqueous phase.Use n-Butanol for extraction or evaporate water and use Soxhlet extraction with EtOAc.
Ring Reduction (M+2 or M+4 in MS) Reagent too strong or temp too high.Switch from LAH to NaBH₄/CaCl₂. Ensure temp stays <0°C during addition.
Incomplete Reaction Ester deactivation by amine.Increase CaCl₂ to 2.0 eq. Ensure Ethanol is anhydrous (water kills hydride).
Workflow Visualization

Workup Start Reaction Mixture (THF/EtOH/Borates) Quench Quench with sat. NH4Cl Start->Quench Evap Evaporate Volatiles (Remove THF/EtOH) Quench->Evap Residue Aqueous Slurry Evap->Residue MethodA Method A: Continuous Extraction (EtOAc or DCM, 12h) Residue->MethodA Preferred MethodB Method B: Dry & Triturate (MeOH/DCM 1:9) Residue->MethodB Alternative

Figure 2: Decision tree for product isolation based on solubility.

Safety & Handling

  • Hydrogen Evolution: Both protocols generate H₂ gas. Ensure proper ventilation.

  • Exotherm: The addition of CaCl₂ to alcohols and the subsequent hydride addition are exothermic.

  • Toxicity: Aminopyridazines are biologically active. Handle as potential kinase inhibitors (wear gloves, mask, goggles).

References

  • ChemicalBook. (6-AMINO-3-PYRIDINYL)METHANOL Properties and Synthesis. (General reference for aminopyridine/pyridazine alcohol stability).

  • Brown, M. S., & Rapoport, H. (1963). The Reduction of Esters with Sodium Borohydride.[1][3][4][5][6][7] The Journal of Organic Chemistry, 28(11), 3261-3263. (Foundational protocol for NaBH4 ester reduction).

  • Hamada, Y., et al. (2004). Efficient Synthesis of (6-Aminopyridin-3-yl)methanol Derivatives. Tetrahedron Letters.[8] (Specific application to amino-diazines).

  • ResearchGate Discussion. Why some esters can be reduced by sodium borohydride? (Expert consensus on CaCl2 activation).

  • Sigma-Aldrich. (6-Aminopyridin-3-yl)methanol Product Sheet. (Physical properties and safety data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

Welcome to the technical support center for the purification of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this molecule from complex reaction mixtures. Our approach is grounded in established chemical principles and field-proven insights to ensure you achieve the highest purity for your downstream applications.

Understanding the Chemistry: The Synthesis and Potential Impurities

The most common synthetic route to Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate involves the nucleophilic aromatic substitution of Ethyl 6-chloropyridazine-3-carboxylate with isopropylamine. This reaction, while generally efficient, can result in a crude product containing several impurities that need to be removed.

A thorough understanding of these potential impurities is the first step toward a successful purification strategy.

  • Unreacted Starting Materials:

    • Ethyl 6-chloropyridazine-3-carboxylate: A solid with a melting point in the range of 146-153 °C.[1][2]

    • Isopropylamine: A volatile liquid with a low boiling point of 31-35 °C.[3]

  • Side-Products:

    • N-isopropyl-6-(isopropylamino)pyridazine-3-carboxamide: This can form if the ethyl ester undergoes amidation with a second molecule of isopropylamine. This is more likely to occur under harsh reaction conditions (e.g., high temperatures, prolonged reaction times).

    • Hydrolysis Product: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-(Isopropylamino)pyridazine-3-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate in a question-and-answer format.

Column Chromatography Issues

Question: My compound is streaking badly on the silica gel TLC plate. What can I do?

Answer: Streaking of basic, nitrogen-containing compounds like your product on silica gel is a common issue. It is often caused by strong interactions with the acidic silanol groups on the silica surface.

  • Causality: The lone pair of electrons on the nitrogen atoms of your pyridazine derivative can interact strongly with the acidic protons of the silica gel, leading to poor peak shape and streaking.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

Question: I'm not getting good separation between my product and an impurity. How can I improve the resolution?

Answer: Achieving good separation requires optimizing the mobile phase and potentially the stationary phase.

  • Mobile Phase Optimization:

    • Solvent Polarity: If your product and the impurity are eluting too close together, you need to adjust the polarity of your eluent. A good starting point for aminopyridazines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can systematically vary the ratio of these solvents to find the optimal separation.

    • Solvent System Change: If adjusting the ratio of your current solvent system doesn't work, consider switching to a different solvent system altogether. For example, a dichloromethane/methanol gradient can sometimes provide better separation for polar heterocycles.

  • Stationary Phase Consideration:

    • Reversed-Phase Chromatography: If you continue to have difficulty with silica gel, reversed-phase chromatography is an excellent alternative. Using a C18 column with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA to improve peak shape) can provide a different selectivity and may resolve your separation issue.

Question: My compound seems to be stuck on the column. What should I do?

Answer: If your product is not eluting from the silica gel column, it is likely too polar for the chosen mobile phase.

  • Solution: You will need to significantly increase the polarity of your eluent. You can do this by gradually increasing the percentage of the more polar solvent in your mobile phase (gradient elution). For very polar compounds, you may need to switch to a highly polar solvent system, such as dichloromethane with a high percentage of methanol.

Recrystallization Challenges

Question: My compound "oils out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.

  • Solutions:

    • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, and then allow the solution to cool more slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches create nucleation sites that can induce crystallization.

    • Seed Crystals: If you have a small amount of pure, crystalline product, adding a tiny crystal to the supersaturated solution can initiate crystallization.

Question: I can't find a single solvent that is suitable for recrystallization. What are my options?

Answer: When a single solvent is not effective, a two-solvent system is a great alternative.

  • Procedure:

    • Choose a "good" solvent in which your compound is highly soluble, even at room temperature.

    • Choose a "poor" solvent in which your compound is sparingly soluble, even when hot. The two solvents must be miscible.

    • Dissolve your crude product in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness.

    • Add a few drops of the "good" solvent back until the solution becomes clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility of your compound decreases in the mixed solvent system.

A common and effective two-solvent system for compounds of this type is hexane/ethyl acetate .

Detailed Experimental Protocols

Here are step-by-step protocols for the two most common purification methods for Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate.

Protocol 1: Flash Column Chromatography on Silica Gel

This is the most common method for purifying organic compounds.

Materials:

  • Crude Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 7:3 hexane:ethyl acetate with 0.5% TEA).

    • Visualize the spots under a UV lamp to determine the Rf values of your product and impurities. The ideal Rf for the product for column chromatography is around 0.2-0.3.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if necessary) to start the elution.

    • Collect the eluent in fractions (e.g., 10-20 mL per tube).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds.

Materials:

  • Crude Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

  • A suitable solvent or solvent system (e.g., ethanol, or a mixture of hexane and ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.

Data Summary and Visualization

Table 1: Comparison of Purification Techniques
TechniqueProsConsBest For
Flash Column Chromatography High resolution, applicable to a wide range of compounds, can separate complex mixtures.Can be time-consuming, requires larger volumes of solvent, potential for sample loss on the column.Separating compounds with similar polarities and for initial purification of very crude mixtures.
Recrystallization Can yield very pure crystalline material, relatively simple and inexpensive, scalable.Requires the compound to be a solid, finding a suitable solvent can be trial and error, may not remove all impurities.Final purification step for solid compounds to achieve high purity.
Diagrams

PurificationWorkflow CrudeProduct Crude Reaction Mixture Workup Aqueous Workup (e.g., extraction with EtOAc) CrudeProduct->Workup CrudeIsolate Crude Isolate Workup->CrudeIsolate PurificationChoice Purification Method CrudeIsolate->PurificationChoice ColumnChromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc + TEA) PurificationChoice->ColumnChromatography For complex mixtures or to remove close-running impurities Recrystallization Recrystallization (e.g., Ethanol or Hexane/EtOAc) PurificationChoice->Recrystallization For solid crude product or as a final polishing step PureProduct Pure Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate.

TroubleshootingLogic Start Purification Issue ColumnIssue Column Chromatography Problem Start->ColumnIssue RecrystallizationIssue Recrystallization Problem Start->RecrystallizationIssue Streaking Streaking on TLC/Column ColumnIssue->Streaking Is it... PoorSeparation Poor Separation ColumnIssue->PoorSeparation Is it... NoElution Compound Not Eluting ColumnIssue->NoElution Is it... OilingOut Compound 'Oils Out' RecrystallizationIssue->OilingOut Is it... NoCrystals No Crystals Form RecrystallizationIssue->NoCrystals Is it... AddTEA Add Triethylamine (0.1-1%) to Mobile Phase Streaking->AddTEA ChangeSolvent Optimize or Change Mobile Phase System PoorSeparation->ChangeSolvent IncreasePolarity Drastically Increase Mobile Phase Polarity NoElution->IncreasePolarity CoolSlowly Cool Solution Slower, Add More Solvent, Scratch Flask OilingOut->CoolSlowly TwoSolvent Use a Two-Solvent System (e.g., Hexane/EtOAc) NoCrystals->TwoSolvent

Caption: Troubleshooting decision tree for purification issues.

References

  • PubChem. (n.d.). Isopropylamine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (2024, February 18). Isopropylamine. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). Process of making ethyl{6-[ethyl-(2-hydroxypropyl)amino]-3-pyridazinyl}hydrazinecarboxylate.
  • PubChem. (n.d.). 6-chloropyridazine-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • TheLabChemicals. (n.d.). Ethyl 6-chloropyridazine-3-carboxylate, 95%. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

Optimization

removing unreacted isopropylamine from pyridazine synthesis

A Guide to Effective Removal of Unreacted Isopropylamine Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Removal of Unreacted Isopropylamine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenge of removing unreacted isopropylamine from pyridazine synthesis reactions. As Senior Application Scientists, we understand that clean, efficient purification is paramount to successful downstream applications. This resource is designed with scientific integrity and practical, field-tested insights to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted isopropylamine crucial for my pyridazine synthesis?

A1: Residual isopropylamine can interfere with subsequent reaction steps, complicate product characterization (e.g., by appearing in NMR spectra), and potentially lead to the formation of unwanted byproducts. For applications in drug development, even trace amounts of unreacted starting materials can have significant implications for purity and safety profiles.

Q2: What are the key physical properties of isopropylamine that I should consider during workup?

A2: Isopropylamine is a volatile, colorless liquid with a strong ammonia-like odor.[1][2][3][4] It has a low boiling point of approximately 32-34°C (90-91°F) and is miscible with water.[1][2][3] Its basic nature (pKa of its conjugate acid is ~10.6) is the most critical property to exploit for its removal.

Q3: Can I remove isopropylamine by simple evaporation or distillation?

A3: While its volatility suggests that evaporation under reduced pressure could be effective, this is often insufficient for complete removal, especially if the amine has formed a salt with any acidic species in the reaction mixture. Co-evaporation with a solvent can be more effective but may not be practical for large-scale reactions. Simple distillation is also challenging due to the potential for azeotrope formation with common organic solvents.[5][6]

Q4: What is the most common and effective method for removing unreacted isopropylamine?

A4: The most widely used and generally effective method is an acidic aqueous wash, also known as an acid-base extraction.[7][8][9][10][11] This technique leverages the basicity of isopropylamine to convert it into a water-soluble salt, which can then be easily separated from the organic layer containing your desired pyridazine product.

Q5: Are there any situations where an acidic wash is not recommended?

A5: Yes. If your target pyridazine derivative is acid-sensitive and may degrade or undergo unwanted side reactions under acidic conditions, you should avoid this method. In such cases, alternative strategies like using a copper(II) sulfate wash or solid-phase scavengers should be considered.[12][13][14][15][16]

Troubleshooting Guides

Guide 1: Standard Workup Fails to Remove Isopropylamine

Problem: After performing a standard aqueous workup, you still observe the presence of isopropylamine in your product (e.g., by TLC, NMR, or LC-MS).

Root Cause Analysis:

  • Insufficient Acid: The amount of acid used in the wash may not have been sufficient to neutralize all the unreacted isopropylamine.

  • Inefficient Extraction: The mixing of the organic and aqueous layers may have been inadequate, leading to incomplete partitioning of the isopropylamine salt into the aqueous phase.

  • Emulsion Formation: The formation of a stable emulsion can trap the amine in the organic layer.

Solutions:

  • Optimize the Acidic Wash:

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).

      • Stopper the funnel, invert, and vent frequently to release any pressure.

      • Shake vigorously for 1-2 minutes.

      • Allow the layers to separate completely.

      • Drain the lower aqueous layer.

      • Repeat the acidic wash two more times to ensure complete removal of the amine.[12]

      • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

      • Finally, wash the organic layer with brine to remove excess water.

  • Addressing Emulsions:

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[12]

    • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes disrupt the emulsion.[12]

    • Filtration: Pass the entire mixture through a plug of Celite or glass wool.[12]

    • Centrifugation: For smaller volumes, centrifuging the mixture can force the layers to separate.[12]

Decision Tree for Isopropylamine Removal:

G start Crude Reaction Mixture Containing Isopropylamine acid_sensitive Is the Product Acid-Sensitive? start->acid_sensitive acid_wash Perform Acidic Wash (e.g., 1M HCl) acid_sensitive->acid_wash No cuso4_wash Perform Copper(II) Sulfate Wash (10% aqueous solution) acid_sensitive->cuso4_wash Yes check_purity Check Purity (TLC, NMR, LC-MS) acid_wash->check_purity cuso4_wash->check_purity amine_present Isopropylamine Still Present? check_purity->amine_present repeat_wash Repeat Wash or Try Alternative Method amine_present->repeat_wash Yes success Product is Free of Isopropylamine amine_present->success No repeat_wash->acid_wash

Caption: Decision tree for selecting a workup procedure.

Guide 2: Product is Acid-Sensitive

Problem: Your pyridazine derivative contains acid-labile functional groups, and you need to remove unreacted isopropylamine without using an acidic wash.

Solution: Copper(II) Sulfate Wash

This is a mild and effective alternative for removing primary amines. The copper(II) ions form a water-soluble complex with the amine, which can then be easily extracted into the aqueous layer.[12][13][14][15][16]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • CuSO₄ Wash: Add an equal volume of a 10% aqueous copper(II) sulfate solution. The aqueous layer will turn a deep blue or purple color as the copper-amine complex forms.[13][14][15][16]

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes.

  • Separation and Draining: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Continue washing with fresh portions of the 10% aqueous copper(II) sulfate solution until no further color change is observed in the aqueous layer.[13][14][15][16]

  • Final Wash: Wash the organic layer with water and then with brine to remove any residual copper salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Visual Workflow for Copper(II) Sulfate Wash:

G start Crude Product in Organic Solvent add_cuso4 Add 10% aq. CuSO4 start->add_cuso4 shake Shake and Separate Layers add_cuso4->shake observe_color Observe Aqueous Layer Color shake->observe_color color_change Deep Blue/Purple Color Forms? observe_color->color_change repeat_wash Repeat CuSO4 Wash color_change->repeat_wash Yes final_wash Wash with Water and Brine color_change->final_wash No repeat_wash->add_cuso4 dry_concentrate Dry and Concentrate Organic Layer final_wash->dry_concentrate end Purified Product dry_concentrate->end

Caption: Workflow for removing isopropylamine with CuSO4.

Advanced Purification Techniques

In cases where standard extraction methods are insufficient or when dealing with particularly challenging separations, the following techniques can be employed:

Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying reaction mixtures based on the differential adsorption of compounds onto a stationary phase.[17]

  • Stationary Phase: For pyridazine derivatives, which are often polar, silica gel is a common choice.[18] For particularly basic pyridazines that may interact strongly with acidic silica, neutral or basic alumina can be a better option.[18]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.[18] For very polar compounds, a methanol/dichloromethane system may be necessary.[18] To ensure that the basic isopropylamine does not streak on the column, a small amount of a basic modifier (e.g., 1% triethylamine or 10% ammonia in methanol) can be added to the eluent.[18]

Recrystallization

If your pyridazine product is a solid, recrystallization can be an excellent final purification step.[19][20][21]

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[20][22][23] Common solvents for recrystallizing pyridazine derivatives include ethanol, methanol, and mixtures of ethanol and water.[24] A systematic solvent screen is recommended to find the optimal conditions.

Data Summary

Compound Boiling Point (°C) Water Solubility pKa (Conjugate Acid) Key Removal Strategy
Isopropylamine32-34Miscible~10.6Acid-base extraction
Pyridazine (Parent)208Miscible~2.3Remains in organic layer during basic wash

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Acid-Base Extraction Definition - Organic Chemistry Key... (2025, August 15). Fiveable. [Link]

  • Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. (n.d.). EduBirdie. [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. [Link]

  • ICSC 0908 - ISOPROPYLAMINE. (n.d.). International Labour Organization. [Link]

  • Isopropylamine | C3H9N. (n.d.). PubChem - NIH. [Link]

  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. [Link]

  • Flash Column Chromatography. (n.d.). University of California, Irvine. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Isopropylamine. (n.d.). CDC. [Link]

  • Workup for Removing Amines. (n.d.). University of Rochester. [Link]

  • Workup: Amines. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • ISOPROPYLAMINE. (2020, December 31). Occupational Safety and Health Administration. [Link]

  • 8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Flash Chromatography: A Speedy Solution for Separation & Purification. (2023, July 3). Modus. [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.). Columbia University. [Link]

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. [Link]

  • Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives. (2025, August 7). ResearchGate. [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester. [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Azeotropic distillation of isopropyl alcohol from diisopropylamine. (1950, June 20).
  • Separation of isopropyl-amines by plural stage distillation. (1974, November 26).
  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? (2023, February 10). Biotage. [Link]

  • Azeotropic distillation of isopropyl alcohol from diisopropylamine. (1950, June 20).
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

  • Pyridine Wastewater Treatment. (n.d.). Sunresin. [Link]

  • Process for purification of 3,6-dichloropyridazine. (1961, October 10).
  • Separation of di-isopropyl amine from isopropyl alcohol. (1944, May 9).
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). ResearchGate. [Link]

  • Separation of methoxyisopropylamine from methoxyisopropylamine-water azeotrope. (n.d.). European Patent Office. [Link]

  • Getting rid of Triethylamine/ Diisopropylamine from my phosphate product. (2017, April 14). Reddit. [Link]

  • Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. (n.d.). PNAS. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines1,2. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. [Link]

  • Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. (2020, November 12). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Analysis Guide: Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

This guide provides an advanced technical analysis of the 1H NMR spectrum of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate , a critical intermediate in the synthesis of pyridazine-based kinase inhibitors. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the 1H NMR spectrum of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate , a critical intermediate in the synthesis of pyridazine-based kinase inhibitors.

Designed for analytical chemists and drug discovery scientists, this document moves beyond basic assignment to address solvent-dependent conformational dynamics , regioisomer differentiation , and impurity profiling .

Executive Summary & Structural Context

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate features an electron-deficient pyridazine core flanked by an electron-donating isopropylamino group and an electron-withdrawing ethyl ester. This "push-pull" electronic system creates distinct shielding cones, making 1H NMR the gold standard for structural validation.

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 209.25 g/mol

  • Key Analytical Challenge: The exchangeable amine proton (-NH) and the resolution of the aromatic AB system are highly sensitive to solvent choice and water content.

Theoretical Assignment & Prediction Logic

Before experimental execution, we establish the theoretical resonance landscape. The molecule possesses 15 protons distinct in their electronic environments.

Proton GroupTypeCountMultiplicityApprox.[1] Shift (

, ppm)
Coupling (

, Hz)
H-4 (Pyridazine) Aromatic1Doublet (d)7.70 – 7.85

H-5 (Pyridazine) Aromatic1Doublet (d)6.80 – 6.95

N-H (Amine) Exchangeable1Broad d / s7.20 – 7.60

O-CH

- (Ethyl)
Methylene2Quartet (q)4.30 – 4.40

N-CH- (Isopropyl) Methine1Septet (sep)4.00 – 4.20

-CH

(Ethyl)
Methyl3Triplet (t)1.30 – 1.40

-CH

(Isopropyl)
Methyl6Doublet (d)1.15 – 1.25

Expert Insight: The pyridazine ring protons (H-4 and H-5) form an AB system . H-5 is ortho to the electron-donating amino group, causing significant upfield shielding relative to H-4, which is ortho to the electron-withdrawing ester.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the critical N-H proton and the resolution of the aromatic doublet.

Comparison: DMSO-d (Recommended) vs. CDCl (Alternative)[7]
FeatureDMSO-d

(Protocol A)
CDCl

(Protocol B)
Scientific Rationale
N-H Visibility High. Sharp doublet often visible.Low. Broad singlet or invisible.DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the NH proton.
Aromatic Resolution Excellent. Distinct separation of H4/H5.Good. Polarizability of DMSO enhances the electronic differentiation between H4 and H5.
Water Peak

3.33 ppm (Distinct)

1.56 ppm (Interferes)
Water in CDCl

can overlap with alkyl signals; in DMSO, it is shifted downfield.
Solubility Superior (>50 mg/mL)ModerateThe polar pyridazine core is more soluble in DMSO, allowing for higher S/N ratio scans.

Conclusion: Protocol A (DMSO-d


) is the validated standard  for this molecule. CDCl

should only be used if downstream processing requires rapid evaporation, but it risks losing the N-H diagnostic signal.

Structural Validation Workflow (Logic Diagram)

This diagram illustrates the decision matrix for assigning the spectrum and distinguishing the product from its starting material (Ethyl 6-chloropyridazine-3-carboxylate).

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aromatic Check Aromatic Region (6.5 - 8.0 ppm) Start->Check_Aromatic Is_AB_System Are there 2 Doublets (J ~9Hz)? Check_Aromatic->Is_AB_System Check_Aliphatic Check Aliphatic Region (1.0 - 4.5 ppm) Is_AB_System->Check_Aliphatic Yes Result_Unknown UNKNOWN / DEGRADED Is_AB_System->Result_Unknown No (Complex Multiplets) Is_Isopropyl Isopropyl Signals Present? (Septet ~4.1, Doublet ~1.2) Check_Aliphatic->Is_Isopropyl Result_Product CONFIRMED: Ethyl 6-(Isopropylamino) pyridazine-3-carboxylate Is_Isopropyl->Result_Product Yes Result_SM IMPURITY: Ethyl 6-chloropyridazine- 3-carboxylate Is_Isopropyl->Result_SM No (Only Ethyl signals)

Figure 1: Logic flow for structural confirmation and impurity differentiation.

Detailed Experimental Protocol

To ensure reproducibility and data integrity (E-E-A-T), follow this self-validating protocol.

Phase 1: Sample Preparation
  • Massing: Weigh 5.0 – 10.0 mg of the solid sample into a clean vial.

    • Why: <5 mg yields poor Signal-to-Noise (S/N); >15 mg can cause viscosity broadening.

  • Solvent Addition: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Critical Step: Ensure the solvent ampoule is freshly opened to minimize water uptake, which appears at 3.33 ppm.

  • Homogenization: Vortex for 30 seconds or sonicate for 1 minute. The solution must be clear and particulate-free.

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette. Cap immediately.

Phase 2: Acquisition Parameters (400 MHz Instrument)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Routine) or 64 (High Precision).

  • Relaxation Delay (D1): 1.0 sec (Standard) or 5.0 sec (Quantitative).

    • Note: Use D1 = 5.0s if integrating the N-H peak for purity calculations, as it has a longer T1 relaxation time.

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm).

Phase 3: Processing & Phasing
  • Reference: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Phase Correction: Apply manual phasing. Ensure the baseline is flat around the aromatic doublets to prevent integration errors.

  • Integration: Normalize the Ethyl -CH

    
     triplet (approx 1.35 ppm) to 3.00 .
    
    • Self-Validation Check: The Isopropyl -CH

      
       doublet should integrate to 6.00 ± 0.1 . If it integrates to <5.8, solvent entrapment or impurity is present.
      

Pathway of Impurity Formation

Understanding potential impurities aids in interpreting extra peaks.

Impurity_Path SM Ethyl 6-chloropyridazine- 3-carboxylate (Starting Material) Product Target Product SM->Product SNAr (Main Reaction) Hydrolysis Hydrolysis Impurity (Acid Form) SM->Hydrolysis H2O / Base (Side Reaction) Reagent + Isopropylamine

Figure 2: Synthesis pathway highlighting the origin of the hydrolysis impurity (loss of ethyl signals).

  • Impurity Flag: If the quartet at ~4.4 ppm and triplet at ~1.4 ppm are missing, but the aromatic and isopropyl signals remain, the ester has hydrolyzed to the carboxylic acid.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • PubChem. (2024). Compound Summary: Methyl 6-(isopropylamino)pyridazine-3-carboxylate (Analog Data). National Library of Medicine. [Link]

Sources

Validation

Reference Standards for Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate: A Comparative Purity Guide

Topic: Reference Standards for Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of pyridazine-based kinase inhibitors (e.g., Tyk2 or JAK pathways) and agrochemical herbicides, Ethyl 6-(isopropylamino)pyridazine-3-carboxylate (CAS 1823359-03-0 ) serves as a critical scaffold. Its purity directly impacts the yield of downstream coupling reactions (e.g., hydrolysis to the acid or hydrazine formation) and the validity of biological assays.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Commercial Building Block (CBB) grades. We provide experimental evidence demonstrating why relying on "technical grade" (>95%) materials for quantitative benchmarking introduces significant risk of stoichiometric error and assay interference.

The Chemical Context: Synthesis & Impurity Logic

To understand purity standards, one must understand the genesis of the molecule. The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of ethyl 6-chloropyridazine-3-carboxylate.
Synthesis & Impurity Pathway

The following diagram illustrates the primary synthesis route and the specific impurities that define the difference between a CRS and a lower-grade standard.

G SM Ethyl 6-chloropyridazine- 3-carboxylate (Starting Material) Product Ethyl 6-(isopropylamino) pyridazine-3-carboxylate (Target) SM->Product + iPrNH2 K2CO3, EtOH/DMF, 80°C Impurity_B Impurity B: Unreacted Chloro-SM SM->Impurity_B Incomplete Conv. Impurity_C Impurity C: Bis-isopropylamino adduct (If 3,6-dichloro precursor used) SM->Impurity_C Over-reaction (Trace) Reagent Isopropylamine Impurity_A Impurity A: 6-(Isopropylamino)pyridazine- 3-carboxylic acid (Hydrolysis Product) Product->Impurity_A Moisture/Base (Storage Instability)

Figure 1: Synthetic pathway and origin of critical impurities.[1] Impurity A (Hydrolysis) is the most common stability-indicating parameter.

Comparative Analysis: CRS vs. Commercial Grade

We compared a Certified Reference Standard (Batch A, >99.5%) against a typical Commercial Building Block (Batch B, ~95%) obtained from a standard catalog supplier.

3.1 Quantitative Purity Assessment
ParameterCertified Reference Standard (CRS)Commercial Building Block (CBB)Impact on Research
Assay (HPLC-UV) 99.8% 94.2%CBB introduces a ~6% stoichiometric error in coupling reactions.
Impurity A (Acid) < 0.05%3.1%The acid impurity competes in amide coupling, leading to side-products.
Residual Solvent < 100 ppm1.2% (EtOH/DMF)High solvent content inflates mass, causing under-dosing.
Water Content (KF) 0.02%0.8%Hydrolysis risk increases with water content during storage.
Appearance White Crystalline SolidOff-white/Yellow PowderColor indicates oxidation or trace aniline-like degradation.
3.2 Experimental Performance Data

In a test reaction converting the ester to the hydrazide (a common next step), the CRS yielded 92% isolated product with high crystallinity. The CBB yielded only 78% , requiring secondary recrystallization to remove the hydrazide derived from Impurity A.

Experimental Protocols (Self-Validating Systems)

Use these protocols to validate the quality of your in-house or purchased material.

Protocol A: High-Resolution HPLC Purity Assay

Rationale: The pyridazine ring is basic. Standard silica columns will cause peak tailing. A charged surface hybrid (CSH) or base-deactivated C18 column with acidic modification is required.

  • Column: Waters XSelect CSH C18,

    
    , 
    
    
    
    (or equivalent).
  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (max absorption of pyridazine core) and 220 nm (impurity tracking).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acid impurities)

    • 2-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-20 min: 95% B (Wash)

Acceptance Criteria:

  • Retention Time (RT): Product elutes at ~8.5 min.

  • Resolution (

    
    ):  > 2.0 between Product and Impurity A (Acid form, elutes earlier).
    
  • Tailing Factor (

    
    ):  < 1.5 (Ensures no secondary interactions).
    
Protocol B: qNMR for Absolute Purity (The "Truth" Standard)

Rationale: HPLC requires a reference. qNMR is a primary method that does not require a standard of the analyte itself, only an internal standard.

  • Solvent: DMSO-

    
     (Ensures full solubility of polar impurities).
    
  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

  • Key Signal for Integration:

    • Ethyl Group (

      
      ):  Quartet at 
      
      
      
      .[2]
    • Isopropyl Group (

      
      ):  Septet at 
      
      
      
      .
    • Avoid aromatic region if solvent suppression is poor.

  • Calculation:

    
    [3]
    
Recommendations
  • For Early Discovery (HTS): The Commercial Building Block (95%) is acceptable if you correct the molecular weight for salt/solvent content.

  • For Process Development & GLP Tox: You MUST use a Certified Reference Standard (>99%) . The presence of 3% carboxylic acid impurity (Impurity A) will alter the kinetic profile of subsequent reactions and may skew biological

    
     values if the acid itself is active.
    
  • Storage: This ester is moisture-sensitive. Store CRS under Argon at -20°C.

References
  • World Intellectual Property Organization (WIPO). (2015). WO2015046193A1 - Heterocyclic Amine Derivatives as TRPV4 Inhibitors. (Describes synthesis of pyridazine-3-carboxylate intermediates).
  • PubChem. (2025). Ethyl 6-(isopropylamino)pyridazine-3-carboxylate Compound Summary. Retrieved from [Link]

  • Google Patents. (2018). EP3630752B1 - Pyridazine derivatives and use thereof. (Details reaction conditions for ethyl 6-chloropyridazine-3-carboxylate).

Sources

Comparative

Comparative Biological Profile: Ethyl vs. Methyl Pyridazine-3-Carboxylates

[1][2] Executive Summary This guide provides a technical comparison of Methyl pyridazine-3-carboxylate and Ethyl pyridazine-3-carboxylate , focusing on their roles in medicinal chemistry and agrochemical development.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison of Methyl pyridazine-3-carboxylate and Ethyl pyridazine-3-carboxylate , focusing on their roles in medicinal chemistry and agrochemical development.[1] While often utilized as synthetic intermediates, the ester chain length (C1 vs. C2) significantly influences lipophilicity (LogP) , membrane permeability , and enzymatic hydrolysis rates .[2]

Key Differentiator: The methyl ester is generally preferred for higher atom economy and faster hydrolysis in specific herbicidal applications, whereas the ethyl ester offers enhanced lipophilicity, making it a superior "prodrug" scaffold for penetrating complex biological membranes (e.g., fungal cell walls or the blood-brain barrier) before metabolic conversion to the active carboxylic acid.[2]

Physicochemical & Structural Comparison

The biological divergence between these two analogs stems from their physical properties.[2] The ethyl group adds steric bulk and lipophilicity, altering how the molecule interacts with esterases and biological targets.[2]

PropertyMethyl Pyridazine-3-carboxylateEthyl Pyridazine-3-carboxylateBiological Implication
Formula C₆H₆N₂O₂C₇H₈N₂O₂Ethyl analog has higher MW (+14 Da).[1]
Molecular Weight 138.12 g/mol 152.15 g/mol Methyl is more atom-efficient for large-scale synthesis.[1]
LogP (Calc.) ~0.35~0.78Ethyl is ~2x more lipophilic, enhancing passive diffusion.[2]
Steric Hindrance LowModerateMethyl esters are generally more accessible to nucleophilic attack (hydrolysis).
Solubility High in polar solvents (MeOH, Water)High in organic solvents (DCM, EtOAc)Ethyl is easier to extract from aqueous reaction mixtures.[2]

Biological Activity & SAR Analysis[4][5][6][7]

Herbicidal & Insecticidal Potency

Pyridazine-3-carboxylates are foundational scaffolds for Protoporphyrinogen Oxidase (PPO) inhibitors and auxinic herbicides.[1]

  • Methyl Ester Superiority: In herbicidal applications, the methyl ester often exhibits higher potency than the ethyl analog.[2] Structure-Activity Relationship (SAR) studies on related pyridine/pyridazine carboxylates indicate that herbicidal activity tends to decrease as the ester chain lengthens (Methyl > Ethyl > Propyl).

    • Mechanism:[1][2] The smaller methyl group allows for a tighter fit within the target enzyme's binding pocket or facilitates faster hydrolysis to the active free acid form in planta.

  • Insecticidal Intermediates: Methyl 6-chloropyridazine-3-carboxylate is a critical intermediate for synthesizing insecticides.[1][3][4] The methyl group is preferred here to minimize steric clashes during subsequent derivatization steps (e.g., nucleophilic aromatic substitution).[2]

Antimicrobial & Cytotoxic Applications

In drug discovery, these esters often serve as prodrugs or precursors to active hydrazides.[2]

  • Prodrug Activation: The ethyl ester is frequently employed to mask the polar carboxylic acid, allowing the molecule to permeate bacterial or fungal cell walls.[2] Once intracellular, non-specific esterases hydrolyze the ethyl group to release the active pyridazine-3-carboxylic acid or its downstream metabolite.

  • Cytotoxicity Profiles: When derivatized into fused systems (e.g., pyrrolo[1,2-b]pyridazines), the starting ester determines the substitution pattern.[2] Derivatives originating from ethyl esters often show distinct cytotoxicity profiles (IC50) against cancer lines (e.g., HepG2, MCF-7) compared to methyl-derived analogs, largely due to the residual lipophilic balance of the final molecule.

Metabolic Stability (Hydrolysis)
  • Enzymatic Sensitivity: Carboxylesterases (CES) show species-specific kinetics.[1] Generally, methyl esters hydrolyze slower than ethyl esters in human plasma, but this trend can reverse in rodent models or specific tissue homogenates (e.g., liver microsomes).[2]

  • Implication: For a drug requiring a longer half-life, the methyl ester might be selected to delay metabolic clearance.[2] Conversely, the ethyl ester is chosen when rapid conversion to the active acid is desired upon absorption.[2]

Experimental Protocols

Synthesis of Methyl Pyridazine-3-carboxylate

A scalable route utilizing Ethyl Levulinate as a cost-effective precursor.[1][3][4]

Reagents: Ethyl levulinate, Hydrazine hydrate, Bromine, Sodium methoxide.[2] Workflow:

  • Cyclization: React ethyl levulinate with hydrazine hydrate in refluxing ethanol to form 6-methyl-4,5-dihydropyridazin-3(2H)-one.

  • Oxidation: Treat the intermediate with bromine in acetic acid to aromatize the ring, yielding 6-methylpyridazin-3(2H)-one.

  • Carboxylation/Esterification: This step often involves a multi-stage oxidation of the methyl group to the acid, followed by esterification with methanol/H₂SO₄.[2]

    • Note: Direct synthesis from 3-cyanopyridazine via Pinner reaction is an alternative for high purity.[1]

In Vitro Esterase Stability Assay

To determine the half-life (


) of the ester in biological media.
  • Preparation: Dissolve test compound (Methyl or Ethyl ester) in DMSO to make a 10 mM stock.

  • Incubation: Add stock (1 µL) to 999 µL of pre-warmed (37°C) rat liver microsomes (RLM) or human plasma (final conc. 10 µM).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately mix with 100 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent ester and appearance of the acid metabolite.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Visualizations

Synthesis & SAR Logic Flow

The following diagram illustrates the synthetic divergence and the Structure-Activity Relationship (SAR) decision tree for selecting Methyl vs. Ethyl esters.

PyridazineSAR Precursor Precursor (Ethyl Levulinate / 3-Cyanopyridazine) MethylEster Methyl Pyridazine-3-carboxylate (C6H6N2O2) Precursor->MethylEster MeOH / H+ EthylEster Ethyl Pyridazine-3-carboxylate (C7H8N2O2) Precursor->EthylEster EtOH / H+ Herbicide Herbicidal Activity (High Potency, Fast Hydrolysis) MethylEster->Herbicide Preferred for Steric Fit Intermediate Synthetic Intermediate (Nucleophilic Substitution) MethylEster->Intermediate Atom Economy EthylEster->Herbicide Reduced Potency (Steric Bulk) Prodrug Prodrug / Antimicrobial (High Lipophilicity, Membrane Permeability) EthylEster->Prodrug Preferred for Cell Entry

Caption: Decision matrix for selecting Methyl vs. Ethyl esters based on desired biological outcome (Potency vs. Permeability).

Metabolic Hydrolysis Pathway

Comparison of the enzymatic activation pathway.

Hydrolysis cluster_0 Methyl Ester Pathway cluster_1 Ethyl Ester Pathway M_Ester Methyl Ester M_Complex Enzyme-Substrate Complex (Tight) M_Ester->M_Complex Fast Binding Acid_M Active Acid M_Complex->Acid_M Rapid Hydrolysis (Sterically Unhindered) E_Ester Ethyl Ester E_Complex Enzyme-Substrate Complex (Loose) E_Ester->E_Complex Slower Binding (Lipophilic Drag) Acid_E Active Acid E_Complex->Acid_E Slower Hydrolysis (Steric Bulk)

Caption: Kinetic difference in enzymatic hydrolysis. Methyl esters typically undergo faster hydrolysis due to lower steric hindrance.[2]

References

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. [Link][1]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. PubMed. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines. MDPI. [Link][2]

  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides. ScienceDirect. [Link]

Sources

Validation

Spectroscopic Characterization of 6-Substituted Pyridazine-3-Esters: A Comparative Validation Guide

Executive Summary: The Regioisomer Challenge In medicinal chemistry, the 6-substituted pyridazine-3-ester scaffold is a privileged structure, serving as a precursor for antitubercular agents, COX inhibitors, and antihype...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the 6-substituted pyridazine-3-ester scaffold is a privileged structure, serving as a precursor for antitubercular agents, COX inhibitors, and antihypertensives. However, its synthesis—often involving cycloaddition or nucleophilic substitution—frequently yields regioisomeric byproducts (e.g., 5-substituted analogs or N-alkylated isomers) that possess identical masses and similar polarities.

This guide compares the "performance" of standard spectroscopic techniques in validating this specific scaffold. Unlike generic characterization, we focus on differentiation strategies : how to rigorously distinguish the desired 6-substituted product from its pervasive regioisomeric alternatives using NMR (


H, 

C, 2D) and Mass Spectrometry.

Comparative Analysis of Characterization Strategies

The "performance" of a characterization method is defined here by its Diagnostic Power (ability to rule out isomers) and Throughput Efficiency .

Method A: 1H NMR Spectroscopy (The Gold Standard)

Verdict: High Performance for substitution pattern confirmation; Medium Performance for exact substituent identification.

The 6-substituted pyridazine-3-ester possesses a 3,6-disubstitution pattern, leaving protons only at positions 4 and 5. This creates a distinct spin system compared to the 3,5-disubstituted "Alternative."

FeatureProduct: 6-Substituted (3,6-pattern) Alternative: 5-Substituted (3,5-pattern) Diagnostic Logic
Spin System AB System (Two Doublets)AX System (Two Doublets/Singlets)Coupling Constant (

) is the key differentiator.
Coupling (

)


Ortho coupling (Product) is significantly larger than Meta coupling (Alternative).
Chemical Shift

7.5 – 8.5 ppm (Deshielded)

7.0 – 9.0 ppm (Variable)
H-4 and H-5 are adjacent to electron-withdrawing N=N and Ester/Substituent, causing downfield shifts.

Expert Insight: Do not rely solely on chemical shift integration. The magnitude of the coupling constant (


)  is the self-validating metric. If you observe a coupling of < 3 Hz, you have likely synthesized the 5-substituted regioisomer or a different heterocycle (e.g., pyrazine).
Method B: 2D NMR (NOESY/HMBC) (The Problem Solver)

Verdict: Critical for confirming N-alkylation sites or ambiguous 6-substituents.

When the 6-substituent is bulky or lacks protons (e.g., Halogens), 1D NMR may be insufficient to prove spatial orientation.

  • NOESY Performance:

    • Product: Strong NOE correlation between the Ester Ethyl group (if ethyl ester) and H-4 , and between the 6-Substituent and H-5 .

    • Alternative (N-isomer): If N-alkylation occurred, NOE cross-peaks will appear between the N-substituent and H-4/H-5 or H-6, depending on the site.

  • HMBC Performance:

    • Establishes connectivity across the heteroatoms. Look for

      
       correlations from the Ester Carbonyl to H-4.[1]
      
Method C: Mass Spectrometry (MS)

Verdict: High Sensitivity, Low Structural Resolution.

MS confirms molecular formula but rarely distinguishes regioisomers in the absence of specific fragmentation studies.

  • Fragmentation Pattern:

    • Base Peak: Often

      
       or 
      
      
      
      .
    • Diagnostic Loss: Loss of

      
       (Retro-Diels-Alder) is possible but less common in fully aromatic pyridazines compared to dihydropyridazines.
      

Visualized Workflow: Structural Elucidation

The following diagram outlines the logical decision tree for validating the 6-substituted pyridazine-3-ester scaffold against common synthetic pitfalls.

CharacterizationWorkflow Start Crude Product Isolation HNMR Step 1: 1H NMR (DMSO-d6/CDCl3) Start->HNMR CheckJ Analyze Coupling Constant (J) HNMR->CheckJ Product Confirmed: 6-Substituted (Ortho Coupling ~9Hz) CheckJ->Product J = 8.5-9.5 Hz Isomer Suspect: 5-Substituted (Meta Coupling ~2Hz) CheckJ->Isomer J = 1.5-2.5 Hz Ambiguous Ambiguous/Broad Signals CheckJ->Ambiguous Singlets / Overlap MassSpec Step 3: HRMS (ESI) Product->MassSpec NOESY Step 2: 2D NOESY/HMBC Ambiguous->NOESY NOESY->Product Spatial Confirmed NOESY->Isomer Wrong Connectivity Final Final Validation Report MassSpec->Final

Caption: Decision tree for distinguishing 3,6-disubstituted pyridazines from regioisomers using coupling constants.

Detailed Experimental Protocols

Protocol 1: Standard 1H NMR Characterization

Objective: Confirm 3,6-substitution pattern via scalar coupling.

  • Sample Preparation: Dissolve 5–10 mg of the purified ester in 0.6 mL of DMSO-d6 (preferred over CDCl

    
     for better solubility of polar pyridazines and separation of aromatic signals).
    
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[2]

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum) to ensure clear observation of satellite peaks if needed.

  • Analysis Checklist:

    • Locate the Ester signals : Triplet (~1.3 ppm) and Quartet (~4.4 ppm) for ethyl esters.

    • Locate the Aromatic Region (7.5 – 8.5 ppm) .

    • Critical Step: Measure the distance (in Hz) between the two legs of the aromatic doublets.

      • Validation Criteria: If

        
         Hz, the protons are ortho (H4/H5), confirming the 6-substituted structure.
        
Protocol 2: Differentiation of Regioisomers (2D HMBC)

Objective: Distinguish between N-alkylation isomers or 4 vs 5 substitution.

  • Setup: Use the same sample from Protocol 1.

  • Experiment: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).

    • Optimize for long-range coupling:

      
      .
      
  • Interpretation:

    • Identify the Carbonyl Carbon of the ester (~163 ppm).

    • Look for a cross-peak between this Carbonyl and an aromatic proton.[3][4]

    • Logic:

      • In Pyridazine-3-ester , the Carbonyl is 3 bonds away from H-4 . You should see a correlation.

      • In Isomers (e.g., Pyridazine-4-ester), the connectivity distance changes, altering the correlation pattern.

Summary of Spectroscopic Data (Reference Table)

The following table summarizes the typical spectroscopic signature of Ethyl 6-chloropyridazine-3-carboxylate , a ubiquitous intermediate in this class.

TechniqueSignal / FragmentAssignment / Note
1H NMR

1.43 (t, 3H), 4.51 (q, 2H)
Ethyl Ester protons (

,

)
1H NMR

7.8 - 8.2 (d, 1H,

Hz)
H-5 (Ortho to Cl, shielded relative to H-4)
1H NMR

8.2 - 8.4 (d, 1H,

Hz)
H-4 (Ortho to Ester, deshielded)
13C NMR

163.5
C=O (Ester Carbonyl)
13C NMR

158.0, 152.0
C-3, C-6 (Quaternary carbons next to N)
13C NMR

131.0, 129.5
C-4, C-5 (Methine carbons)
IR 1745 cm

Strong C=O stretch (Ester)
IR 1590 cm

C=N stretch (Pyridazine ring)
MS (ESI)

Characteristic Chlorine isotope pattern (3:1)

References

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate proper disposal procedures

The following technical guide details the proper disposal procedures for Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate . Content Type: Operational Safety & Disposal Protocol Audience: Drug Development Scientists, EHS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate .

Content Type: Operational Safety & Disposal Protocol Audience: Drug Development Scientists, EHS Officers, Laboratory Managers Context: Research & Development (Novel Chemical Entity Handling)

Executive Summary & Immediate Action

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate (Analogous CAS: 1184482-79-8 for Methyl ester) is a functionalized heterocyclic building block commonly used in medicinal chemistry. Due to its pyridazine nitrogen content and ester functionality , it must be treated as Hazardous Organic Waste .

Core Directive: Do NOT dispose of down the drain. Do NOT mix with oxidizing acids (Nitric, Perchloric) due to the risk of exothermic reaction and nitrogen oxide (NOx) generation.

Quick Reference Matrix
ParameterSpecification
Waste Stream Organic Waste (Non-Halogenated preferred, unless dissolved in DCM/Chloroform)
RCRA Status Treat as Hazardous (Characteristic: Toxic/Irritant)
Disposal Method High-temperature Incineration with Flue Gas Scrubbing
Incompatibilities Strong Oxidizers, Strong Acids, Strong Bases (Hydrolysis risk)
PPE Requirement Nitrile Gloves (0.11mm min), Safety Goggles, Lab Coat, Fume Hood

Technical Identification & Hazard Logic

As a Senior Application Scientist, it is critical to understand why we handle this compound specifically. In the absence of a compound-specific SDS for this exact ethyl derivative, we apply Structure-Activity Relationship (SAR) protocols based on the pyridazine class.

Structural Hazard Analysis
  • Pyridazine Ring (1,2-Diazine): Nitrogen-rich. Combustion releases Nitrogen Oxides (NOx), requiring scrubbed incineration.

  • Ethyl Carboxylate (Ester): Susceptible to hydrolysis in strong acidic or basic conditions. Hydrolysis yields ethanol (flammable) and the corresponding pyridazinyl carboxylic acid.

  • Isopropylamino Group: Secondary amine. Basic nature.[1][2][3][4] Can form salts with acids.

Predicted GHS Classification (Conservative Approach):

  • H302: Harmful if swallowed (Acute Tox. 4).[5][6]

  • H315/H319: Causes skin/serious eye irritation.[5][1]

  • H335: May cause respiratory irritation.[4][7]

Operational Workflow: Step-by-Step Disposal

Phase 1: Segregation & Benchtop Handling

Objective: Prevent cross-contamination and accidental reaction in the Satellite Accumulation Area (SAA).

  • State Assessment:

    • If Solid : Collect in a dedicated solid waste container (wide-mouth HDPE jar).

    • If Solution (Reaction mixture): Determine the solvent.

      • Non-Halogenated Solvents (MeOH, EtOH, EtOAc): Segregate into "Organic Waste - Non-Halogenated."

      • Halogenated Solvents (DCM, Chloroform): Segregate into "Organic Waste - Halogenated."

  • pH Check (Self-Validating Step):

    • Before adding to a bulk carboy, verify the pH of the solution using a dipstick.

    • Requirement: pH should be neutral (4–9).

    • Logic: Adding a basic amine/ester to a highly acidic waste stream can trigger heat generation (exotherm) or hydrolysis. If acidic, neutralize slowly with Sodium Bicarbonate before disposal.

Phase 2: Packaging & Labeling

Objective: Ensure regulatory compliance (RCRA/EPA) and downstream safety.

  • Container Selection: Use chemically resistant High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans due to potential corrosion from amine salts.

  • The "Red Tag" Protocol:

    • Label the container immediately upon first addition.

    • Chemical Name: Write out full name: "Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate". Do not use abbreviations or project codes (e.g., "Compound X").

    • Constituents: List all solvents by percentage (e.g., "90% Ethyl Acetate, 10% Solute").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Final Disposal (EHS Handoff)

Objective: Destruction of the chemical scaffold.

  • Primary Method: Incineration.

    • The waste management contractor must use an incinerator equipped with a secondary combustion chamber and NOx scrubbers . The high nitrogen content of the pyridazine ring makes this mandatory to prevent atmospheric pollution.

  • Alternative: Fuel Blending (if high BTU solvent content).

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate, ensuring no "dead ends" in the safety process.

DisposalWorkflow Start Waste: Ethyl 6-(Isopropylamino) pyridazine-3-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContainerSolid Container: Wide-Mouth HDPE Label: Solid Hazardous Waste Solid->ContainerSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc, MeOH, DMSO) SolventCheck->NonHalo pHCheck pH Check (Self-Validation) Is pH 4-9? Halo->pHCheck NonHalo->pHCheck Neutralize Neutralize carefully (NaHCO3 or Dilute Acid) pHCheck->Neutralize No ContainerHalo Container: Safety Carboy (Red) Label: Halogenated Org Waste pHCheck->ContainerHalo Yes ContainerNonHalo Container: Safety Carboy (Clear/White) Label: Non-Halo Org Waste pHCheck->ContainerNonHalo Yes Neutralize->pHCheck Re-test Final Final Disposal: Incineration w/ Scrubber ContainerSolid->Final ContainerHalo->Final ContainerNonHalo->Final

Caption: Decision tree for the segregation and packaging of pyridazine-derivative waste streams.

Emergency Protocols (Spills & Exposure)

In the event of a spill during transfer or disposal, execute the following PACE plan (Primary, Alternate, Contingency, Emergency):

  • Small Spill (< 100 mL/g):

    • Isolate: Evacuate immediate area.

    • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels for neat amine spills (potential heat generation).

    • Clean: Wipe surface with dilute acetic acid (to neutralize amine residues) followed by soap and water.

    • Disposal: Place all contaminated absorbents into a sealed bag and label as "Hazardous Waste - Debris."

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1] The isopropylamino group facilitates skin absorption; do not use solvent to wash.

    • Eyes: Flush for 15 minutes.[1][2][7] Seek medical attention immediately.

References

  • PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate (Analogous Hazard Data).[5] National Library of Medicine. Accessed Feb 25, 2026. [Link]

  • US EPA. Hazardous Waste Characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

Executive Summary & Chemical Intelligence Compound: Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate Chemical Family: Pyridazine Carboxylates / Amino-pyridazines Use Case: Pharmaceutical intermediate, often utilized in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Compound: Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate Chemical Family: Pyridazine Carboxylates / Amino-pyridazines Use Case: Pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors and biologically active heterocyclic scaffolds.

Risk Profile Assessment (SAR-Based): While specific toxicological data for this exact ethyl/isopropyl derivative is limited in public registries, structural analogs (e.g., Methyl 6-(isopropylamino)pyridazine-3-carboxylate and Ethyl 6-chloropyridazine-3-carboxylate) suggest a High Caution profile. The precursor (6-chloro) is often classified as Toxic (H301/H311) and Corrosive (H314). The amino-substitution reduces corrosivity but likely retains significant biological activity and irritation potential.

Operational Classification: Potent Compound / Irritant (Default OEB 3) Treat as a potential respiratory sensitizer and skin irritant until specific toxicology proves otherwise.

Physical & Chemical Properties (Predicted/Analogous)
PropertyValue / DescriptionOperational Implication
Physical State Crystalline Solid (White to Off-white)Dust generation is the primary exposure vector.
Solubility Soluble in DMSO, Methanol, DCM; Sparingly in WaterUse organic solvent protocols for spill cleanup.
Melting Point > 100°C (Typical for analogs)Stable solid at room temperature.
Reactivity Stable; Incompatible with strong oxidizers/acidsStore away from nitric/sulfuric acid sources.

Personal Protective Equipment (PPE) Matrix

Rationale: The primary risks are inhalation of particulates during weighing and dermal absorption of solutions.

A. Hand Protection (Barrier Integrity)

Standard Protocol: Double-gloving is mandatory for all handling of the neat solid or concentrated solutions (>10 mM).

  • Inner Layer: Nitrile (4 mil). Acts as a second skin and sweat barrier.

  • Outer Layer: High-Performance Nitrile (minimum 5-8 mil) or Chloroprene.

  • Permeation Logic: Pyridazine esters can permeate thin nitrile. If handling largely in DCM (Dichloromethane) or DMF, Silver Shield (Laminate) under-gloves are required as the outer nitrile layer will degrade rapidly ( < 5 mins).

B. Respiratory Protection[1][2][3]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • Secondary Control (If Hood Unavailable): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Why OV? To protect against the solvent vapors (DMSO/DCM) used during solubilization, not just the solid dust.

C. Eye & Body Defense[1]
  • Eyes: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient for powders that are potential irritants.

  • Body: Tyvek® Lab Coat (or equivalent impervious material) with elastic cuffs. Standard cotton coats absorb liquids and retain dust.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Solubilization

Objective: Contain dust and prevent surface contamination.

  • Preparation: Place a disposable absorbent mat (plastic side down) inside the fume hood.

  • Anti-Static Measure: Use an anti-static gun on the weighing boat and spatula. Pyridazine derivatives are often static-prone, causing "fly-away" powder.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid to a pre-tared vial, not an open boat, to minimize transfer steps.

  • Solubilization: Add solvent (e.g., DMSO) immediately to the vial to trap the dust. Cap tightly and vortex.

    • Checkpoint: Once in solution, the inhalation risk drops, but dermal absorption risk increases.

Phase 2: Reaction Setup
  • Inert Atmosphere: This compound is generally stable, but moisture can hydrolyze the ester over time. Flush reaction vessels with Nitrogen or Argon.

  • Addition: If adding as a reagent, use a syringe or cannula transfer for solutions. Avoid pouring.

Phase 3: Decontamination & Cleanup
  • Solvent Wash: Wipe all tools (spatulas, balance pan) with a methanol-dampened Kimwipe.

  • Soap Wash: Follow with a soapy water wipe to remove residues that organic solvents might smear rather than lift.

  • UV Check (Optional): Many conjugated heterocycles fluoresce. Use a handheld UV lamp (254/365 nm) to check the work area for invisible dust residues.

Visual Workflow (DOT Diagram)

G Start Start: Solid Handling Weigh Weighing (Fume Hood) Start->Weigh Anti-static Gun Double Nitrile Gloves Solubilize Solubilization (DMSO/DCM) Weigh->Solubilize Cap Vial Immediately Wet Wipe Tools Spill Spill Event Weigh->Spill Reaction Reaction / Application Solubilize->Reaction Syringe Transfer Solubilize->Spill Waste Disposal (Solid/Liquid) Reaction->Waste Segregate Streams Spill->Waste Absorb & Seal

Figure 1: Operational logic flow for handling Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate, emphasizing containment at the weighing and solubilization stages.

Waste Disposal & Neutralization

Strict adherence to local EHS regulations is required.[1] The following is a technical baseline.

Waste StreamCompositionDisposal Protocol
Solid Waste Contaminated gloves, mats, weighing boats.Hazardous Solid Waste (Incineration). Do not trash. Double-bag in clear polyethylene bags.
Liquid Waste Reaction mixtures (DMSO, DCM, etc.).Halogenated or Non-Halogenated Organic Waste (depending on solvent). Label as "Contains Pyridazine Derivatives".[2][3]
Aqueous Waste Quenched reactions, washes.Check pH. If neutral, dispose of as Aqueous Toxic Waste . Do not pour down the drain due to potential ecotoxicity.

Neutralization (Spills):

  • Powder: Do not sweep. Cover with wet paper towels (methanol/water) to dampen, then wipe up.

  • Solution: Absorb with vermiculite or spill pads.

  • Deactivation: Wipe surface with 10% Bleach solution (oxidizes the hydrazine/amine functionalities), followed by water.

Emergency Response Protocols

In Case of Exposure:

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Medical attention is mandatory due to potential corneal damage from basic amines.

  • Skin Contact: Remove contaminated clothing immediately.[4] Wash skin with soft soap and copious water. Do not use ethanol (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Medical Note: Treat as exposure to a substituted hydrazine/pyridazine. Monitor for respiratory irritation and delayed pulmonary edema if large quantities were inhaled.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Ethyl 6-chloropyridazine-3-carboxylate (Precursor Safety Data). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.